Egfr-IN-29
Description
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Properties
CAS No. |
2682200-93-5 |
|---|---|
Molecular Formula |
C36H46BrN8O2P |
Molecular Weight |
733.7 g/mol |
IUPAC Name |
5-bromo-4-N-(2-cyclopropyl-5-dimethylphosphorylquinolin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C36H46BrN8O2P/c1-23-20-31(33(47-3)21-32(23)45-14-12-25(13-15-45)44-18-16-43(2)17-19-44)41-36-38-22-27(37)35(42-36)40-30-11-10-29-26(34(30)48(4,5)46)8-9-28(39-29)24-6-7-24/h8-11,20-22,24-25H,6-7,12-19H2,1-5H3,(H2,38,40,41,42) |
InChI Key |
DKMXEBIKMPYHST-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Egfr-IN-29
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Egfr-IN-29, a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document details the synthesis, chemical properties, and biological activity of this compound, identified by the CAS number 879127-07-8. It includes a summary of its inhibitory activity against wild-type and mutant EGFR, its mechanism of action within the EGFR signaling pathway, and detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.
Chemical Properties and Identification
This compound, systematically named N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a 4,6-disubstituted pyrimidine (B1678525) compound.[1][2] It is a cell-permeable molecule that functions as a potent, selective, and ATP-competitive irreversible inhibitor of the EGFR tyrosine kinase.[1][3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[1] |
| CAS Number | 879127-07-8[1] |
| Molecular Formula | C₂₁H₁₈F₃N₅O[1] |
| Synonyms | EGFR Inhibitor, Egfr-IN-103, Egfr-IN-22[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 413.4 g/mol [1] |
| Appearance | Solid powder[2] |
| Purity | >98% (as specified by supplier)[2] |
| Solubility | Soluble in DMSO[2] |
Synthesis
The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates. The general synthetic route is outlined below.
Synthesis of Intermediate A: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine
A detailed, step-by-step protocol for the synthesis of this intermediate is not publicly available in the reviewed literature. However, it can be conceptually synthesized through the reaction of 4,6-dichloropyrimidine (B16783) with 3-(trifluoromethyl)aniline.
Synthesis of Intermediate B: N-(3-aminophenyl)cyclopropanecarboxamide
To a solution of 1,3-diaminobenzene in a suitable solvent such as dichloromethane, and in the presence of a base like triethylamine, cyclopropanecarbonyl chloride is added dropwise at 0°C.[1] The reaction is then allowed to warm to room temperature and stirred for several hours.[1] Upon completion, the reaction is quenched with water, and the product is extracted and purified, typically by column chromatography.[1]
Final Synthesis of this compound
The final step involves a palladium-catalyzed cross-coupling reaction. Intermediate A and Intermediate B are combined in a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent like dioxane.[1] The mixture is degassed and heated under an inert atmosphere for several hours.[1] The final product, this compound, is then purified by recrystallization or column chromatography.[1]
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of EGFR kinase activity.[4] It demonstrates selectivity for EGFR over a broad panel of other kinases.[5]
In Vitro Inhibitory Activity
The inhibitory potency of this compound has been determined against wild-type EGFR as well as clinically relevant mutant forms of the receptor.
Table 3: In Vitro Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ (nM) |
| EGFR (wild-type) | 21[2][4][5][6] |
| EGFR (L858R mutant) | 63[5][6] |
| EGFR (L861Q mutant) | 4[5][6] |
| erbB4/Her4 | 7640[2] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of EGFR.[2] This binding is irreversible and leads to a sustained blockade of the receptor's tyrosine kinase activity.[1][3] By preventing the autophosphorylation of EGFR, this compound effectively inhibits the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[2] The overactivity of EGFR is a hallmark of many cancers, and its inhibition can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[5][6]
EGFR Signaling Pathway and Point of Inhibition
The EGFR signaling pathway is a complex network that regulates key cellular processes. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound inhibits the initial step of this cascade by preventing EGFR autophosphorylation.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical EGFR Kinase Assay
This assay determines the in vitro potency of this compound against the EGFR kinase.
Objective: To determine the IC₅₀ value of this compound.
Materials:
-
EGFR kinase
-
Peptide substrate
-
ATP
-
Kinase reaction buffer
-
This compound (dissolved in DMSO)
-
384-well plates
-
Plate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (for control wells).
-
Add the EGFR kinase solution to each well and pre-incubate for 30 minutes at 27°C.
-
Prepare a substrate mix containing ATP and the peptide substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate mix to each well.
-
Immediately monitor the fluorescence signal in a plate reader at timed intervals.[2]
-
Calculate the rate of the kinase reaction and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cellular EGFR Autophosphorylation Assay (Western Blotting)
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Objective: To determine the effect of this compound on EGF-induced EGFR phosphorylation.
Materials:
-
U-2 OS human osteosarcoma cell line (or other suitable cell line)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
EGF
-
Lysis buffer
-
Primary antibody against phospho-EGFR
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture U-2 OS cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]
-
Detect the signal and analyze the levels of phosphorylated EGFR.
Cell Proliferation Assay (GI₅₀)
This assay measures the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell line (e.g., A431, HT29)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the old medium with the medium containing various concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.[2]
-
Plot the percentage of cell growth inhibition against the inhibitor concentration to determine the GI₅₀ value.
Conclusion
This compound is a valuable chemical probe for studying EGFR signaling in cancer biology and for the preclinical assessment of novel anti-cancer therapeutic strategies. Its high potency, selectivity, and well-defined mechanism of action make it a suitable tool for investigating the roles of both wild-type and mutant forms of EGFR in a variety of cellular processes. The experimental protocols provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent.
References
In Vitro Characterization of Egfr-IN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-29, also identified as compound J-022 in patent WO2021160087A1, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity against wild-type and mutant forms of EGFR, detailed experimental protocols for key biochemical and cellular assays, and an exploration of the associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. This compound has been developed to target both wild-type and clinically relevant mutant forms of EGFR, offering a potential therapeutic strategy for cancers harboring these alterations. This document details the preclinical in vitro evaluation of this compound.
Biochemical Activity of this compound
The inhibitory activity of this compound was assessed against both wild-type (WT) EGFR and the double mutant (L858R/T790M) form of the enzyme. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical kinase assay.
| Compound | Target | IC50 (nM) |
| This compound (J-022) | EGFR (WT) | 1.2 |
| This compound (J-022) | EGFR (L858R/T790M) | 0.5 |
Table 1: Biochemical inhibitory activity of this compound against wild-type and mutant EGFR.
Cellular Activity of this compound
The anti-proliferative activity of this compound was evaluated in a cellular context using the Ba/F3 cell line engineered to express human EGFR mutants. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound | Cell Line | Target | IC50 (nM) |
| This compound (J-022) | Ba/F3 | EGFR (del19/T790M/C797S) | 3.1 |
| This compound (J-022) | Ba/F3 | EGFR (L858R/T790M/C797S) | 1.8 |
Table 2: Cellular anti-proliferative activity of this compound in EGFR mutant cell lines.
Experimental Protocols
EGFR Biochemical Kinase Assay
This assay determines the in vitro potency of a compound against the EGFR kinase domain.
Materials:
-
Recombinant human EGFR (WT and L858R/T790M)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Microplates
Workflow:
Caption: Workflow for the EGFR biochemical kinase assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound and EGFR enzyme to the wells of a microplate.
-
Pre-incubate the plate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu,Tyr) substrate.
-
Incubate the reaction at room temperature for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).
-
The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on EGFR signaling for growth.
Materials:
-
Ba/F3 cells expressing EGFR mutants
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Microplates
Workflow:
Caption: Workflow for the cellular proliferation assay.
Procedure:
-
Seed the Ba/F3 cells expressing the relevant EGFR mutant into 96-well plates.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours to allow for cell proliferation.
-
Measure cell viability by adding a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Read the luminescent signal using a plate reader.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
EGFR Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling cascades that promote cell growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates a signaling cascade, activating the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. This compound, by inhibiting the kinase activity of EGFR, prevents this initial phosphorylation event, thereby blocking the activation of both major downstream pathways.
Conclusion
The in vitro characterization of this compound demonstrates its potent inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR at the biochemical and cellular levels. The provided experimental protocols offer a framework for the continued investigation and evaluation of this and similar compounds. The elucidation of its mechanism of action within the EGFR signaling pathway underscores its potential as a targeted therapeutic agent for cancers driven by EGFR dysregulation. Further in vivo studies are warranted to establish its efficacy and safety profile in a more complex biological system.
The Enigmatic Case of Egfr-IN-29: A Search for a Novel EGFR Inhibitor
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information is currently available on a compound designated as "Egfr-IN-29." This suggests that "this compound" may be an internal codename for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor that is still in the early stages of preclinical development and has not yet been disclosed in peer-reviewed publications or public forums. It is also possible that this designation belongs to a compound that was synthesized and evaluated but did not proceed to further development stages.
The field of EGFR inhibitors is a cornerstone of targeted therapy in oncology, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations. The development of these inhibitors has progressed through multiple generations, each designed to overcome specific resistance mechanisms.
The EGFR Signaling Pathway and Inhibition Strategy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (such as EGF), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled tumor growth.
EGFR inhibitors are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting the downstream signaling cascades.
Below is a generalized diagram of the EGFR signaling pathway and the point of intervention for tyrosine kinase inhibitors (TKIs).
Hypothetical Discovery and Development Workflow for an EGFR Inhibitor
The discovery and development of a novel EGFR inhibitor like "this compound" would typically follow a structured workflow, from initial discovery to preclinical evaluation.
Standard Experimental Protocols in EGFR Inhibitor Development
The characterization of a novel EGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the EGFR kinase activity (IC50).
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor ("this compound").
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the ability of the inhibitor to inhibit the growth of cancer cell lines that are dependent on EGFR signaling.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known EGFR mutation status is used (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R and T790M mutations, and A549 for wild-type EGFR).
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor. The cells are then incubated for a period of time (e.g., 72 hours).
-
Detection: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., PC-9 or H1975).
-
Treatment: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route at one or more dose levels for a specified duration.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., inhibition of EGFR phosphorylation) or immunohistochemistry.
Data Presentation
Without specific data for "this compound," a template for how such data would be presented is provided below.
Table 1: In Vitro Kinase and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 / GI50 (nM) |
| Kinase Assay | EGFR (Wild-Type) | Data not available |
| EGFR (L858R) | Data not available | |
| EGFR (Exon 19 Del) | Data not available | |
| EGFR (L858R/T790M) | Data not available | |
| Cellular Proliferation | PC-9 (EGFR Exon 19 Del) | Data not available |
| H1975 (L858R/T790M) | Data not available | |
| A549 (EGFR Wild-Type) | Data not available |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (%) |
| PC-9 | Vehicle | - | 0 |
| This compound | Dose 1 | Data not available | |
| This compound | Dose 2 | Data not available |
Conclusion
While a detailed technical guide on the discovery and development of "this compound" cannot be provided due to the absence of public information, the established principles and methodologies for developing EGFR inhibitors offer a clear framework for how such a compound would be characterized. The journey from a chemical entity to a potential therapeutic involves rigorous testing of its biochemical potency, cellular activity, and in vivo efficacy. Should information on "this compound" become publicly available, a comprehensive analysis based on the presented frameworks can be conducted.
Unraveling the Role of EGFR Inhibition in Signal Transduction: A Technical Guide
Disclaimer: Initial searches for a specific molecule designated "Egfr-IN-29" did not yield a known compound with this identifier in publicly available scientific literature. The numeric component "29" in the context of Epidermal Growth Factor Receptor (EGFR) and disease often correlates with an estimated Glomerular Filtration Rate (eGFR) of 29 mL/min/1.73m², indicative of Stage 4 Chronic Kidney Disease. Given the user's interest in the role of an EGFR inhibitor in signal transduction, this guide will focus on a well-characterized, potent, and irreversible EGFR inhibitor, Afatinib (BIBW 2992) , as a representative molecule to explore the core scientific principles of EGFR inhibition. The information presented herein for Afatinib serves as a comprehensive illustration of the data and methodologies relevant to the study of EGFR inhibitors.
Introduction to EGFR and the Rationale for Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers and is implicated in other pathologies such as fibrosis. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which ultimately drive cellular responses.
The critical role of aberrant EGFR signaling in disease has led to the development of targeted therapies, including small molecule tyrosine kinase inhibitors (TKIs). These inhibitors function by competing with ATP for the binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.
Afatinib: A Second-Generation Irreversible EGFR Inhibitor
Afatinib is an orally bioavailable, second-generation TKI that irreversibly binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its irreversible mechanism of action is conferred by a reactive acrylamide (B121943) group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of these receptors. This covalent binding leads to a sustained and potent inhibition of receptor signaling.
Mechanism of Action
Upon entering the cell, Afatinib targets the intracellular kinase domain of EGFR. By forming a covalent bond with Cys797, it effectively blocks the ATP-binding pocket, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its signaling partners. This abrogation of kinase activity halts the entire downstream signaling cascade.
Impact on Signal Transduction Pathways
Afatinib's inhibition of EGFR, HER2, and HER4 has profound effects on the key signaling pathways that drive oncogenesis and other pathological processes.
The RAS/RAF/MEK/ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation. Afatinib's blockade of EGFR phosphorylation prevents the recruitment and activation of adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS, which are essential for the activation of RAS. Consequently, the downstream phosphorylation cascade involving RAF, MEK, and ERK is inhibited, leading to a halt in cell cycle progression and proliferation.
The PI3K/AKT/mTOR Pathway
This pathway is crucial for cell survival, growth, and metabolism. Inhibition of EGFR by Afatinib prevents the activation of phosphoinositide 3-kinase (PI3K). This, in turn, inhibits the phosphorylation and activation of AKT, a key signaling node. Downstream effectors of AKT, including mTOR, are subsequently inactivated, leading to the induction of apoptosis and inhibition of cell growth.
Quantitative Data: In Vitro Inhibitory Activity of Afatinib
The potency of Afatinib against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Afatinib against wild-type and mutant forms of EGFR, as well as other related kinases.
| Target Kinase | IC50 (nM) |
| EGFR (Wild-Type) | 0.5 |
| EGFR (L858R) | 0.4 |
| EGFR (Exon 19 deletion) | 0.5 |
| EGFR (T790M) | 10 |
| HER2 | 14 |
| HER4 | 1 |
| SRC | >10,000 |
| VEGFR2 | >10,000 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
The characterization of an EGFR inhibitor like Afatinib involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of Afatinib against purified EGFR kinase.
Methodology:
-
A recombinant human EGFR kinase domain is incubated with a specific peptide substrate and a fixed concentration of ATP (often at the Km value).
-
Afatinib is added in a range of concentrations.
-
The reaction is initiated and allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or non-radioactive methods like ELISA with a phospho-specific antibody.
-
The percentage of kinase inhibition is calculated for each Afatinib concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of Afatinib on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cells with known EGFR status (e.g., A431 for EGFR overexpression, NCI-H1975 for L858R/T790M mutation) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of Afatinib for a specified duration (e.g., 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, a reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the luminescent signal.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.
Western Blotting for Phospho-Protein Analysis
Objective: To confirm the mechanism of action of Afatinib by observing the inhibition of EGFR phosphorylation and downstream signaling proteins.
Methodology:
-
Cells are treated with Afatinib at various concentrations for a short period (e.g., 1-2 hours).
-
Cells are then stimulated with EGF to induce EGFR phosphorylation.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the level of protein phosphorylation.
Visualizing Signaling Pathways and Workflows
EGFR Signaling Pathway and Point of Inhibition by Afatinib
Caption: Simplified EGFR signaling cascade and Afatinib's point of inhibition.
Experimental Workflow for IC50 Determination
Preliminary Studies on Egfr-IN-29 Efficacy: A Technical Overview
To our valued researchers, scientists, and drug development professionals: This document aims to provide a comprehensive technical guide on the preliminary efficacy studies of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-29. However, extensive searches of publicly available scientific literature, patent databases, and conference proceedings have not yielded specific information for a compound designated "this compound."
This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. Without access to proprietary data, a detailed summary of its efficacy, experimental protocols, and specific signaling pathway interactions is not possible at this time.
To provide a valuable resource in the interim, this guide will focus on the well-established principles of EGFR inhibition, common experimental methodologies used to assess the efficacy of EGFR inhibitors, and generalized signaling pathways affected by such compounds. This information is intended to serve as a foundational framework for understanding the potential context and significance of a novel agent like this compound.
General Principles of EGFR Inhibition and Efficacy Assessment
EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are broadly classified into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Quantitative Data in Preclinical Efficacy Studies
The preclinical efficacy of a novel EGFR inhibitor is typically evaluated through a series of in vitro and in vivo experiments. The data generated from these studies are crucial for determining the compound's potency, selectivity, and potential for further development. Key quantitative parameters are summarized in the table below.
| Parameter | Description | Typical Assays |
| IC50 / GI50 | The half-maximal inhibitory concentration or growth inhibition. It measures the potency of the inhibitor in reducing a specific biological or biochemical function. | Cell-based proliferation assays (e.g., MTT, CellTiter-Glo), Kinase activity assays (e.g., Z'-LYTE, HTRF) |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume in an in vivo model (e.g., xenograft) treated with the inhibitor compared to a control group. | Xenograft and patient-derived xenograft (PDX) mouse models |
| Pharmacokinetic (PK) Parameters | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). | In vivo studies in animal models (e.g., mice, rats) with blood sample analysis |
| Pharmacodynamic (PD) Biomarkers | Molecular indicators of drug activity on the target. For EGFR inhibitors, this often involves measuring the phosphorylation status of EGFR and downstream signaling proteins. | Western blotting, Immunohistochemistry (IHC), ELISA from tumor or surrogate tissues |
Standard Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of preclinical drug development. Below are generalized methodologies for key experiments used to evaluate EGFR inhibitors.
In Vitro Cell Proliferation Assay
Objective: To determine the concentration-dependent effect of the inhibitor on the proliferation of cancer cell lines with known EGFR mutation status.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R and T790M mutations) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The EGFR inhibitor is serially diluted to a range of concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. TGI is calculated at the end of the study.
EGFR Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action of an EGFR inhibitor requires visualizing its effect on the EGFR signaling cascade and the workflow of the experiments used to study it.
Caption: Generalized EGFR signaling pathway and the hypothetical inhibitory action of this compound.
Caption: A typical preclinical experimental workflow for an EGFR inhibitor.
We hope this generalized guide provides a useful context for your research and development efforts. We will continue to monitor for any publicly available information on this compound and will update this document accordingly. We encourage researchers with data on this compound to share their findings with the scientific community.
In-depth Technical Guide: Cellular Uptake and Distribution of Egfr-IN-29
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule inhibitors targeting the tyrosine kinase domain of EGFR have shown significant clinical success. This document provides a technical overview of the cellular uptake and distribution of a novel EGFR inhibitor, Egfr-IN-29. Understanding the pharmacokinetics and pharmacodynamics of this compound at a cellular level is critical for optimizing its therapeutic efficacy and minimizing off-target effects.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events that ultimately regulate gene transcription and cellular processes like proliferation and migration. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment and activation of several key signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[1]
Caption: EGFR signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the cellular uptake and distribution of this compound. The following protocols are standard methods used in the characterization of small molecule inhibitors.
Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines with varying EGFR expression levels (e.g., A431, NCI-H1975, MCF-7) should be utilized.
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included in all experiments.
Cellular Uptake Analysis using Fluorescence Microscopy
-
Principle: This method visualizes the intracellular localization of a fluorescently-labeled version of this compound.
-
Procedure:
-
Cells are grown on glass coverslips.
-
Cells are treated with fluorescently-labeled this compound for various time points.
-
Following treatment, cells are washed with PBS to remove extracellular compound.
-
The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
-
Coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Caption: Fluorescence microscopy workflow.
Quantitative Analysis of Cellular Uptake by Flow Cytometry
-
Principle: Flow cytometry allows for the rapid quantification of the amount of fluorescent compound taken up by a large population of cells.
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with fluorescently-labeled this compound.
-
After incubation, cells are harvested by trypsinization.
-
The cell suspension is washed and resuspended in FACS buffer.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Subcellular Fractionation and Analysis
-
Principle: This technique separates different cellular organelles to determine the distribution of the compound within the cell.
-
Procedure:
-
Cells are treated with this compound.
-
Cells are harvested and lysed using a dounce homogenizer.
-
The cell lysate is subjected to differential centrifugation to separate the nuclear, mitochondrial, microsomal, and cytosolic fractions.
-
The concentration of this compound in each fraction is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Caption: Subcellular fractionation workflow.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the cellular uptake and distribution of this compound.
Table 1: Cellular Uptake of this compound in A431 Cells (Flow Cytometry)
| Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 15 | 150.5 ± 12.3 |
| 1 | 30 | 280.1 ± 25.6 |
| 1 | 60 | 450.9 ± 38.7 |
| 5 | 15 | 752.3 ± 61.8 |
| 5 | 30 | 1410.7 ± 115.4 |
| 5 | 60 | 2255.4 ± 189.2 |
Table 2: Subcellular Distribution of this compound in A431 Cells after 1-hour Incubation (LC-MS)
| Cellular Fraction | % of Total Intracellular Compound |
| Nucleus | 15.2 ± 2.1 |
| Mitochondria | 35.8 ± 4.5 |
| Microsomes | 28.4 ± 3.9 |
| Cytosol | 20.6 ± 2.8 |
Conclusion
This technical guide provides a framework for investigating the cellular uptake and distribution of the EGFR inhibitor, this compound. The described experimental protocols and data presentation formats offer a standardized approach to characterizing the cellular pharmacology of novel therapeutic agents. A thorough understanding of how this compound enters and localizes within cells is paramount for its continued development and successful clinical translation. The provided signaling pathway and workflow diagrams serve as valuable visual aids for researchers in this field.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with the EGFR Inhibitor Egfr-IN-29
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized protocols for conducting in vivo experiments with Egfr-IN-29, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Due to the limited publicly available in vivo data specific to this compound, this guide offers a comprehensive framework based on established methodologies for evaluating EGFR tyrosine kinase inhibitors (TKIs) in preclinical cancer models. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.
Introduction to this compound and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as effective cancer therapies. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling. This compound is identified as a potent EGFR inhibitor. While specific data on its in vivo activity is not widely published, it is associated with patent WO2021160087 and the identifier J-022.[2][3]
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound, as an EGFR inhibitor, is presumed to function by blocking the ATP-binding site of the EGFR kinase domain. This action prevents the phosphorylation and activation of the receptor, leading to the downregulation of key signaling pathways that promote tumor growth and survival.
Experimental Protocols for In Vivo Xenograft Studies
The following protocols are generalized for the evaluation of an EGFR inhibitor like this compound in a subcutaneous xenograft mouse model.
Cell Line and Culture
-
Cell Line: A human cancer cell line with known EGFR mutation status (e.g., NCI-H1975 for T790M mutation, HCC827 for exon 19 deletion, or A431 for EGFR overexpression).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains.
-
Age/Weight: 6-8 weeks old, weighing 20-25 grams.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
Tumor Implantation
-
Harvest cultured tumor cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
Formulation and Administration of this compound
Disclaimer: The following formulation is a general example for oral administration of a small molecule inhibitor and has not been specifically validated for this compound. Formulation development and optimization are critical for ensuring adequate bioavailability.
| Component | Example Concentration | Purpose |
| This compound | 1-5 mg/mL | Active Ingredient |
| DMSO | 5-10% | Solubilizing Agent |
| PEG300 | 30-40% | Co-solvent |
| Tween 80 | 5% | Surfactant |
| Saline | q.s. to 100% | Vehicle |
-
Administration Route: Oral gavage is a common route for small molecule inhibitors.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile of the compound.
-
Dosage: A dose-ranging study is recommended. Based on other EGFR inhibitors, a starting range of 10-50 mg/kg could be explored.
In Vivo Efficacy Study Design
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm3.
-
Randomization: Randomly assign mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (same formulation without this compound)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 25 mg/kg)
-
Group 4: Positive control (a known EGFR inhibitor like Osimertinib, at a clinically relevant dose)
-
-
Treatment Duration: Typically 21-28 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm3), or at the end of the treatment period.
-
Data Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).
Data Presentation
The following tables present hypothetical data to illustrate how the results of an in vivo efficacy study for this compound could be structured.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | 1850 ± 250 | - | +5 |
| This compound | 10 | Oral Gavage | 980 ± 150 | 47 | -2 |
| This compound | 25 | Oral Gavage | 450 ± 90 | 76 | -5 |
| Positive Control | 10 | Oral Gavage | 380 ± 75 | 80 | -4 |
| Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo xenograft study.
Conclusion
References
- 1. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Inhibitor: Solubility and Preparation for Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a pivotal role in regulating essential cellular processes, including growth, proliferation, and survival. The dysregulation of the EGFR signaling pathway is a well-established driver in the development and progression of various cancers. Consequently, EGFR has emerged as a primary target for therapeutic intervention. Small molecule EGFR inhibitors are a cornerstone of targeted cancer therapy.
These application notes provide a comprehensive guide to the solubility and preparation of a representative small molecule EGFR inhibitor for use in both in vitro and in vivo research settings. The following protocols and data are based on commonly used and well-characterized EGFR inhibitors such as Gefitinib and Erlotinib, and serve as a general guideline. Researchers should always consult the specific product datasheet for the inhibitor being used.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties and solubility of an EGFR inhibitor is fundamental for accurate and reproducible experimental results. The following table summarizes these properties for several common EGFR inhibitors.
| Property | Gefitinib | Erlotinib | Lapatinib (B449) | Osimertinib |
| Molecular Weight | 446.9 g/mol | 393.4 g/mol | 581.1 g/mol | 499.6 g/mol |
| Solubility in DMSO | ~20-89 mg/mL[1][2][3][4] | ~25-100 mg/mL[5][6][7] | ~20 mg/mL[8] | ~83 mg/mL[9] |
| Solubility in Ethanol | ~0.3-4 mg/mL[1][2][3] | ~10 mg/mL (with warming)[5][7] | Insoluble[10] | Slightly Soluble[11] |
| Solubility in Water | Sparingly soluble in aqueous buffers[1][2] | Very poorly soluble (~5-20 µM)[5][7] | Insoluble[10][12] | Slightly soluble (3.1 mg/mL at 37°C) |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
EGFR inhibitors typically function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor. This action blocks the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Experimental Workflow for Stock Solution Preparation
A standardized workflow is crucial for preparing EGFR inhibitor solutions to ensure consistency and reproducibility in experimental results.
Experimental Protocols
Preparation of Stock Solutions
The majority of small molecule EGFR inhibitors exhibit poor aqueous solubility and are typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.
Materials:
-
EGFR inhibitor powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh a precise amount of the EGFR inhibitor powder (e.g., 4.47 mg of Gefitinib for a 1 mL stock).
-
Calculate Solvent Volume: Based on the molecular weight (MW) of the inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.[13]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4][14]
In Vitro Assay Protocol: Cell Viability (MTT Assay)
This protocol outlines a general procedure for assessing the effect of an EGFR inhibitor on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
EGFR inhibitor stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[16] Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the EGFR inhibitor. Incubate the plate for a specified period (e.g., 48 or 72 hours).[17][18]
-
MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Study Preparation: Formulation for Oral Gavage
For in vivo studies, EGFR inhibitors are often formulated as a suspension for oral administration.
Materials:
-
EGFR inhibitor powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or a mixture of PEG300, Tween 80, and water)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Protocol:
-
Weigh the Compound: Accurately weigh the required amount of the EGFR inhibitor based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare the Vehicle: Prepare the chosen vehicle solution. For example, to make a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously.
-
Suspension Preparation: Add a small amount of the vehicle to the weighed inhibitor powder and triturate with a mortar and pestle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired final concentration.[10]
-
Administration: Administer the suspension to the animals via oral gavage at the calculated volume based on individual animal body weight. Ensure the suspension is well-mixed before each administration. For example, Lapatinib has been administered orally to mice at doses ranging from 30 mg/kg to 100 mg/kg.[19]
Note: The specific formulation and vehicle may need to be optimized for different inhibitors to ensure stability and bioavailability. It is recommended to consult literature for established protocols for the specific inhibitor of interest.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 12. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Egfr-IN-29 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to assess the efficacy of Egfr-IN-29, a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanism of action of EGFR, the expected effects of this compound on its signaling pathways, and detailed protocols for cell treatment and subsequent protein analysis.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a significant target for therapeutic intervention.[1] this compound is a small molecule inhibitor designed to target the kinase activity of EGFR, thereby blocking its downstream signaling pathways and inhibiting tumor growth. Western blotting is an essential biochemical technique to evaluate the effectiveness of such inhibitors by quantifying changes in the expression and phosphorylation status of EGFR and its downstream effector proteins.[1][2]
Mechanism of Action
EGFR is activated upon the binding of its specific ligands, such as epidermal growth factor (EGF). This binding induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular domain.[1][3] These phosphorylated sites act as docking platforms for various adaptor proteins, which in turn initiate multiple downstream signaling cascades. The two most prominent pathways are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, both of which are crucial for promoting cell cycle progression and ensuring cell survival.[1][3] this compound is designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and consequently blocking the activation of these vital downstream signaling pathways.[2] This inhibition is expected to lead to a reduction in cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of this compound.
Caption: EGFR signaling pathway and the inhibitory point of this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A431, a cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[3]
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step helps to reduce basal levels of EGFR phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium. Remove the starvation medium and add the medium containing this compound to the cells. Include a vehicle control (DMSO) group.
-
EGF Stimulation: After the desired pre-incubation time with this compound (e.g., 2 hours), stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation. A non-stimulated control group should also be included.
-
Harvesting Cells: Following treatment and stimulation, immediately place the plates on ice to stop cellular processes.
II. Protein Extraction (Cell Lysis)
-
Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well of the 6-well plate.[1][2]
-
Scraping and Collection: Use a cell scraper to detach the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[1][2]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing periodically to ensure complete cell lysis.[1][2]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.[2]
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[2] This is crucial for ensuring equal loading of protein in the subsequent Western blot analysis.[4]
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[2]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% gradient or a 7.5% polyacrylamide gel.[1][2] Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.[1] Run the gel at 100-150V until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is recommended for large proteins like EGFR (~170-180 kDa).[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2] This step is critical to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer (or 5% BSA in TBST) overnight at 4°C with gentle agitation.[1][2] Recommended primary antibodies include:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Phospho-ERK1/2 (p44/42 MAPK)
-
Total ERK1/2
-
A loading control like GAPDH or β-actin
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. Avoid signal saturation to ensure accurate quantification.[5]
The following diagram outlines the experimental workflow for the Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: EGFR-IN-29 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes frequently dysregulated in various cancers, making it a prime therapeutic target.[1][2] EGFR inhibitors have become a cornerstone of targeted cancer therapy.[2] This document provides detailed application notes and protocols for investigating the synergistic or additive effects of a novel hypothetical EGFR inhibitor, EGFR-IN-29, when used in combination with standard chemotherapy agents. The following protocols and data are presented as a framework for the preclinical evaluation of such a combination therapy.
EGFR Signaling Pathway and Mechanism of Action of EGFR Inhibitors
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and migration.[1] EGFR inhibitors, such as the hypothetical this compound, are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and inhibiting the subsequent activation of these oncogenic signaling pathways.[1]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Synergy of this compound with Chemotherapy Agents
The following tables summarize hypothetical quantitative data for the combination of this compound with common chemotherapy agents in various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.[3] The Combination Index (CI) is used to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: IC50 Values of this compound and Chemotherapy Agents as Monotherapy
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (µM) |
| A549 | Non-Small Cell Lung | 0.5 | 8.2 | 15.7 | 1.2 |
| HCC827 | Non-Small Cell Lung | 0.05 | 5.1 | 7.8 | 0.8 |
| MCF-7 | Breast Cancer | 2.1 | 12.5 | 25.4 | 2.5 |
| MDA-MB-231 | Triple-Negative Breast | 3.5 | 15.8 | 30.1 | 3.1 |
Table 2: Combination Index (CI) Values for this compound with Chemotherapy Agents
| Cell Line | Combination | Combination Index (CI) Value* | Interpretation |
| A549 | This compound + Cisplatin | 0.6 | Synergy |
| A549 | This compound + Paclitaxel | 0.8 | Synergy |
| HCC827 | This compound + Cisplatin | 0.5 | Strong Synergy |
| HCC827 | This compound + Doxorubicin | 0.9 | Slight Synergy |
| MCF-7 | This compound + Paclitaxel | 1.0 | Additive |
| MDA-MB-231 | This compound + Doxorubicin | 0.7 | Synergy |
*CI values are calculated at the 50% effective dose (ED50).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with chemotherapy agents.[1][3]
Materials:
-
Cancer cell lines (e.g., A549, HCC827)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapy agents (Cisplatin, Paclitaxel, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[1][3]
-
Compound Treatment: Treat cells with serial dilutions of this compound, the chemotherapy agent, or the combination of both. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Caption: General experimental workflow for a cell viability assay.
Western Blot Analysis for Phospho-EGFR
This protocol is used to confirm the inhibitory effect of this compound on EGFR signaling.[4]
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells overnight. Treat with this compound for 2-4 hours.
-
EGF Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.[4]
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[4]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in combination with a chemotherapy agent in an animal model.[2]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., HCC827)
-
This compound
-
Chemotherapy agent (e.g., Cisplatin)
-
Vehicle control
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[2]
-
Group Randomization: Randomize mice into treatment groups (Vehicle, this compound, Chemotherapy agent, Combination).[2]
-
Treatment Administration: Administer the treatments as per the determined dosing schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for Cisplatin).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[2]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of the novel EGFR inhibitor, this compound, in combination with standard chemotherapy agents. The provided hypothetical data suggests that such combinations could offer synergistic anti-cancer effects. Researchers are encouraged to adapt these protocols to their specific experimental needs to further elucidate the therapeutic potential of novel EGFR inhibitor combination therapies.
References
Application Notes and Protocols for Developing Cell Lines Resistant to EGFR-IN-XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often driven by activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5]
EGFR-IN-XX is a novel, third-generation EGFR TKI designed to potently and selectively inhibit EGFR harboring common activating mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Despite the initial efficacy of potent TKIs like EGFR-IN-XX, the development of acquired resistance is a major clinical challenge, ultimately leading to disease progression.
Understanding the mechanisms of resistance to EGFR-IN-XX is critical for the development of next-generation therapies and rational combination strategies. The generation of in vitro models of acquired resistance, such as drug-resistant cell lines, is a fundamental first step in this process. These models are invaluable tools for elucidating resistance mechanisms, identifying biomarkers, and evaluating novel therapeutic approaches to overcome resistance.
This document provides detailed protocols for developing and characterizing cancer cell lines with acquired resistance to EGFR-IN-XX. It includes a stepwise method for generating resistant cell lines, along with protocols for assessing the degree of resistance and investigating the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of EGFR-IN-XX Against Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Parental IC₅₀ (nM) | Resistant IC₅₀ (nM) | Fold Resistance |
| PC-9 | exon 19 del | 10 | 1500 | 150 |
| H1975 | L858R, T790M | 25 | 3200 | 128 |
| HCC827 | exon 19 del | 8 | 1200 | 150 |
IC₅₀ values are determined by a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo®). Data are representative and may vary between experiments.
Table 2: Western Blot Analysis of Key Signaling Proteins in Parental and Resistant Cell Lines
| Cell Line | Condition | p-EGFR (Y1068) | Total EGFR | p-AKT (S473) | Total AKT | p-ERK1/2 (T202/Y204) | Total ERK1/2 |
| PC-9 | Parental | +++ | +++ | +++ | +++ | +++ | +++ |
| PC-9 | Parental + EGFR-IN-XX | - | +++ | - | +++ | - | +++ |
| PC-9-RES | Resistant | ++ | +++ | ++ | +++ | ++ | +++ |
| PC-9-RES | Resistant + EGFR-IN-XX | + | +++ | + | +++ | + | +++ |
Protein expression levels are qualitatively represented as: +++ (high), ++ (medium), + (low), - (not detectable). "RES" denotes the resistant subline.
Experimental Protocols
Protocol 1: Generation of EGFR-IN-XX Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines using a continuous, stepwise dose-escalation method. This method mimics the clinical scenario of acquired resistance developing under continuous drug pressure.
Materials:
-
EGFR-mutant cancer cell line of interest (e.g., PC-9, H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR-IN-XX (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC₅₀: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the baseline IC₅₀ of EGFR-IN-XX in the parental cell line.
-
Initiate drug exposure: Begin by continuously exposing the parental cells to EGFR-IN-XX at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth).
-
Monitor and passage cells: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). When the cells are actively dividing and reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of EGFR-IN-XX.
-
Stepwise dose escalation: Once the cells have adapted to the current drug concentration and are growing consistently (typically after 2-3 passages), double the concentration of EGFR-IN-XX in the culture medium.
-
Repeat dose escalation: Continue this process of stepwise dose escalation. If significant cell death ( >50%) is observed after increasing the drug concentration, maintain the cells at the previous, lower concentration until they recover before attempting to increase the dose again.
-
Establishment of resistant clones: The process can take several months (3-9 months). A cell line is generally considered resistant when it can proliferate in the presence of EGFR-IN-XX at a concentration that is at least 10-fold higher than the initial IC₅₀ of the parental line.
-
Characterization and banking: Once a resistant cell line is established, characterize its level of resistance by determining the new IC₅₀. Bank the resistant cells in liquid nitrogen for future use. It is recommended to maintain a continuous culture of the resistant cells in the presence of the final concentration of EGFR-IN-XX to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of EGFR-IN-XX.
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
EGFR-IN-XX
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug treatment: Prepare serial dilutions of EGFR-IN-XX in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Parental and resistant cell lines
-
EGFR-IN-XX
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell lysis: Treat parental and resistant cells with or without EGFR-IN-XX for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and re-probing: If necessary, the membrane can be stripped and re-probed with other antibodies (e.g., for total protein or a loading control like β-actin).
Visualization of Key Pathways and Workflows
Caption: Simplified EGFR Signaling Pathway and Inhibition by EGFR-IN-XX.
Caption: Experimental Workflow for Generating Resistant Cell Lines.
Caption: Overview of Potential Resistance Mechanisms to EGFR-IN-XX.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-cell analyses reveal diverse mechanisms of resistance to EGFR tyrosine kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Activating EGFR Mutant Gene Contributes to Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. Spectrum of EGFR aberrations and potential clinical implications: insights from integrative pan‐cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to third-generation EGFR-TKIs and emerging next-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Egfr-IN-29 in EGFR-Mutant Cancer Research
For Research Use Only.
Introduction
Egfr-IN-29 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with significant activity against EGFR mutations that confer resistance to previous generations of EGFR inhibitors.[1][2] As a quinolyl phosphine (B1218219) oxide compound, this compound represents a novel chemical scaffold for targeting EGFR-driven cancers.[1][3] These application notes provide an overview of this compound's activity and detailed protocols for its use in in vitro and in vivo studies of EGFR-mutant cancers.
This compound is identified as example J-022 in patent WO2021160087A1, filed by Betta Pharmaceuticals Co., Ltd.[1][3][4] It demonstrates high potency against the clinically relevant C797S resistance mutation, which limits the efficacy of third-generation EGFR inhibitors like osimertinib.
Mechanism of Action
This compound is a tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the EGFR kinase domain. Its mechanism is particularly relevant for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (e.g., exon 19 deletions, L858R) and acquired resistance mutations such as T790M and C797S. By inhibiting the kinase activity of these mutant forms of EGFR, this compound blocks downstream signaling pathways responsible for cell proliferation and survival.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | Δ19del/T790M/C797S | 6.8 |
| Ba/F3 | Wild-Type (WT) | 151 |
| A431 | Wild-Type (WT) | 1128 |
Data extracted from supplier information referencing patent WO2021160087A1.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cancer cell lines (e.g., Ba/F3 engineered lines, A431)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Include a DMSO-only control (vehicle).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, based on information in patent WO2021160087A1.[3]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
EGFR-mutant human cancer cells (e.g., NCI-H1975 or engineered cells)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million cells in 100-200 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound daily by oral gavage (QD) at desired doses (e.g., 10 mg/kg, 100 mg/kg, 150 mg/kg as described in the patent).[3]
-
Administer the vehicle solution to the control group.
-
Continue treatment for a specified period (e.g., 15 consecutive days).[3]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Efficacy Evaluation:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] × 100.[3]
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Conclusion
This compound is a promising new agent for the study of EGFR-mutant cancers, particularly those with acquired resistance to existing therapies. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further characterization of its effects on downstream signaling and its pharmacokinetic/pharmacodynamic properties will be crucial for its continued development.
References
Application Notes and Protocols for the Preclinical Evaluation of Egfr-IN-29, a Novel EGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). Egfr-IN-29 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling cascades.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing the essential in vitro and in vivo studies required to establish its efficacy, pharmacokinetic profile, and safety. The protocols herein are designed to be reproducible and are based on standard methodologies in preclinical drug development.
In Vitro Efficacy Assessment
Application Note: The initial phase of preclinical assessment involves characterizing the biological activity of this compound in vitro. This is crucial to determine the compound's potency against cancer cells with various EGFR mutation statuses and to confirm its mechanism of action by assessing the inhibition of the EGFR signaling pathway.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Cell Seeding: Seed NSCLC cell lines (e.g., HCC827 [exon 19 del], NCI-H1975 [L858R/T790M], A549 [WT]) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of this compound and a reference compound (e.g., Osimertinib) in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.[1][2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) |
| HCC827 | exon 19 deletion | 8.5 | 15.2 |
| NCI-H1975 | L858R, T790M | 12.3 | 10.8 |
| PC-9 | exon 19 deletion | 9.1 | 14.5 |
| A549 | Wild-Type | > 5,000 | > 5,000 |
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and downstream effectors.
-
Cell Culture and Treatment: Plate HCC827 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL human EGF for 15 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil for 5 minutes, and load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.[3]
-
Data Analysis: Perform densitometry analysis using ImageJ or similar software. Normalize phosphoprotein levels to total protein levels and then to the loading control (β-actin).
| Treatment | p-EGFR / Total EGFR (Fold Change vs. Control) | p-ERK / Total ERK (Fold Change vs. Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.52 |
| This compound (100 nM) | 0.12 | 0.18 |
| This compound (1000 nM) | 0.03 | 0.05 |
In Vivo Efficacy and Safety Assessment
Application Note: Following promising in vitro results, the efficacy and safety of this compound must be evaluated in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are standard for assessing a compound's anti-tumor activity in a more complex biological system.[4][5]
Caption: Workflow for in vivo xenograft studies.
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, daily)
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Reference Compound (e.g., Osimertinib, 10 mg/kg, oral gavage, daily)
-
-
Dosing and Monitoring: Administer treatments for 21 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Endpoint: Euthanize mice if tumor volume exceeds 2000 mm³, ulcerates, or if body weight loss exceeds 20%. At the end of the study, euthanize all remaining animals.
-
Sample Collection: Excise and weigh tumors. Collect blood for pharmacokinetic analysis and major organs (liver, kidney, spleen, lung, heart) for histopathological analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle | - | 1580 ± 210 | - | +5.2 |
| This compound | 10 | 650 ± 130 | 62.8 | +1.5 |
| This compound | 30 | 280 ± 95 | 82.3 | -2.1 |
| Osimertinib | 10 | 310 ± 115 | 80.4 | -1.8 |
Pharmacokinetic (PK) Profiling
Application Note: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for interpreting efficacy and toxicity data and for predicting a suitable human dose. A preliminary pharmacokinetic study in mice provides key parameters like bioavailability, clearance, and half-life.[6][7]
-
Animal Model: Use male CD-1 mice (n=3 per timepoint).
-
Dosing:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 2 mg/kg) via tail vein injection.
-
Oral (PO): Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 50 µL) via saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 2800 |
| Tₘₐₓ (h) | 0.08 | 1.0 |
| AUC₀₋inf (ng·h/mL) | 2100 | 23500 |
| t₁/₂ (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 0.95 | - |
| Vd (L/kg) | 3.4 | - |
| Bioavailability (%) | - | 11.2 |
Logic for Preclinical Progression
Application Note: The decision to advance a compound from preclinical to clinical development is based on a collective assessment of its efficacy, safety, and pharmacokinetic profile. A logical framework helps guide this decision-making process.
Caption: Go/No-Go decision logic for advancing this compound.
References
- 1. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 6. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allucent.com [allucent.com]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by Egfr-IN-29
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[1] EGFR inhibitors, by blocking downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can shift the cellular balance towards apoptosis, or programmed cell death. Egfr-IN-29 is a novel small molecule inhibitor designed to specifically target the tyrosine kinase domain of EGFR, thereby inducing apoptosis in cancer cells with aberrant EGFR signaling.
This document provides a comprehensive guide to utilizing flow cytometry for the quantitative analysis of apoptosis in cells treated with this compound. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, a robust and widely accepted technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment evaluating the apoptotic effects of this compound on a cancer cell line overexpressing EGFR.
Table 1: Dose-Response of this compound on Apoptosis Induction (48-hour treatment)
| This compound Conc. (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.3 ± 0.9 | 1.0 ± 0.3 |
| 50 | 60.3 ± 4.2 | 25.4 ± 2.8 | 12.1 ± 1.5 | 2.2 ± 0.6 |
| 100 | 35.8 ± 3.9 | 40.2 ± 3.1 | 20.5 ± 2.4 | 3.5 ± 0.8 |
| 500 | 15.1 ± 2.8 | 30.7 ± 4.5 | 50.6 ± 5.1 | 3.6 ± 0.7 |
Table 2: Time-Course of Apoptosis Induction with this compound (100 nM)
| Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 |
| 12 | 80.5 ± 3.3 | 12.3 ± 1.9 | 6.2 ± 1.1 | 1.0 ± 0.2 |
| 24 | 62.7 ± 4.1 | 28.9 ± 2.5 | 7.4 ± 1.4 | 1.0 ± 0.4 |
| 48 | 35.8 ± 3.9 | 40.2 ± 3.1 | 20.5 ± 2.4 | 3.5 ± 0.8 |
| 72 | 18.9 ± 2.9 | 25.6 ± 3.8 | 51.3 ± 4.7 | 4.2 ± 0.9 |
Experimental Protocols
Materials and Reagents
-
Target cancer cell line (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Logical relationship of this compound action and detection.
References
Troubleshooting & Optimization
Egfr-IN-29 not showing expected inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Egfr-IN-29. The following resources address common issues encountered during in-vitro cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an EGFR inhibitor like this compound?
Epidermal Growth Factor Receptor (EGFR) inhibitors are typically small molecule tyrosine kinase inhibitors (TKIs). They work by binding to the intracellular tyrosine kinase domain of the EGFR, which blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are critical for cell proliferation and survival.[1] By inhibiting these signals, EGFR inhibitors can lead to cell cycle arrest and apoptosis in cancer cells that rely on EGFR signaling.[1]
Q2: Which cell lines are most suitable for testing this compound?
The choice of cell line is crucial for a successful experiment. For an EGFR inhibitor, it is essential to use a cell line where the EGFR pathway is a primary driver of proliferation.[2] Cell lines with high EGFR expression, such as A431, are often used.[3][4] More importantly, the mutational status of EGFR can be a critical factor for sensitivity.[1] Cell lines with activating EGFR mutations are generally more susceptible to inhibition.[1] Conversely, cell lines with resistance mutations (e.g., T790M) or downstream mutations in pathways like KRAS or BRAF may not respond to the inhibitor.[2][5]
Q3: What is a typical starting concentration range for a novel EGFR inhibitor in a cell-based assay?
For a novel compound where the IC50 is not known, it is advisable to perform a dose-response experiment across a broad concentration range.[1] A common approach is to use a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps to identify the effective concentration for your particular cell line and assay.[1]
Q4: How long should I incubate cells with this compound?
The ideal incubation time can differ based on the specific assay. For cell viability assays like MTT or CellTiter-Glo, a 48 to 72-hour incubation is common to see significant effects on cell proliferation.[1] For signaling pathway studies, such as Western blotting for phosphorylated proteins, a much shorter incubation time is usually sufficient (e.g., 0.5 to 24 hours).[1]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses the common issue of not observing the expected inhibitory effects of this compound in cell-based experiments.
Problem Area 1: Compound Integrity and Handling
Q: I'm not observing any inhibition of cell proliferation or downstream signaling. Could the issue be with the compound itself?
A: Yes, several factors related to the compound's integrity and handling can lead to a lack of activity.
| Potential Cause | Recommended Solution |
| Improper Dissolution | Ensure this compound is completely solubilized in the recommended solvent (e.g., DMSO) before diluting it in cell culture media. Visually inspect for any precipitation. |
| Compound Degradation | Aliquot the stock solution to minimize freeze-thaw cycles. Protect the stock solution from light and store it at the recommended temperature. If degradation is suspected, consider verifying the compound's integrity using analytical methods like HPLC or mass spectrometry.[3] |
| Inaccurate Concentration | Prepare fresh serial dilutions for each experiment.[2][3] Ensure accurate pipetting and thorough mixing at each step. |
| Poor Solubility in Media | Visually check for any signs of the inhibitor precipitating out of the cell culture media after it has been added. If solubility is a concern, you might consider using a different solvent or lowering the final concentration.[3] |
Problem Area 2: Experimental Setup and Assay Conditions
Q: My results are inconsistent, or I'm not seeing an effect. Could my experimental setup be the problem?
A: Inconsistent or unexpected results can often be traced back to the experimental conditions.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | A dose-response experiment is essential to determine the IC50 value in your specific cell line. The lack of activity could be because the concentration used is too low.[2] |
| Insufficient Treatment Time | For cell viability assays, consider extending the incubation period (e.g., up to 96 hours). For signaling studies, a time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) can identify the optimal time point to observe an effect.[1] |
| Serum Interference | High concentrations of growth factors in fetal bovine serum (FBS) can competitively activate EGFR, which may mask the inhibitor's effect. Consider reducing the serum concentration or using serum-free media before and during treatment.[3] |
| High Variability Between Replicates | This often points to technical inconsistencies. Ensure your cell suspension is homogenous before and during plating.[5] Calibrate your pipettes regularly and use proper pipetting techniques.[5] To avoid "edge effects" in microplates, fill the outer wells with sterile PBS or media and do not use them for experimental data.[5] |
| Inappropriate Assay Choice | Different proliferation assays measure different cellular parameters. For a cytostatic compound, a DNA synthesis assay (e.g., BrdU) might be more informative than a metabolic assay (e.g., MTT).[2] |
Problem Area 3: Cell Line and Culture Conditions
Q: I've checked my compound and experimental setup, but I'm still not seeing the expected inhibition. Could the cells be the issue?
A: The choice and condition of your cell line are critical for observing the expected effects of an EGFR inhibitor.
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | Confirm that your chosen cell line is dependent on the EGFR signaling pathway for proliferation and does not have known resistance mutations.[2] |
| Low or No EGFR Expression | Verify the expression of EGFR in your cell line using methods like Western blot or flow cytometry. |
| Cell Culture Variability | Use cells within a consistent and low passage number range.[2][5] Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase when you seed them for an experiment.[2] |
| Cell Line Authenticity | Cell lines can drift genetically over time. It is crucial to use authenticated cell lines from a reputable source.[5] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR (p-EGFR) Inhibition
This protocol provides a general framework for assessing the effect of this compound on EGF-induced EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, which has high EGFR expression) in 6-well plates and grow them to 80-90% confluency.[3]
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with a serum-free medium.[3]
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.[3]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.[3]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.[3]
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[3]
-
Collect the supernatant which contains the protein lysate.[3]
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[3]
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against p-EGFR.
-
After washing, incubate with an HRP-conjugated secondary antibody.[3]
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
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To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).[3]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%).[5]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the drug.[5]
-
Include wells for an "untreated" control (medium only) and a "vehicle" control (medium with DMSO).[5]
-
Incubate for the desired treatment period (e.g., 72 hours).[5]
-
-
MTT Assay and Data Analysis:
-
Add MTT reagent to each well and incubate for a few hours until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for testing an EGFR inhibitor.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing EGFR-IN-29 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EGFR-IN-29 in their experiments. The following information is designed to assist in optimizing experimental conditions and resolving common issues encountered during the determination of the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for binding to the kinase domain of EGFR. This competitive inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][3]
Q2: Which cell lines are recommended for determining the IC50 of this compound?
A2: The selection of an appropriate cell line is crucial for a successful IC50 determination. It is advisable to use cell lines with well-characterized EGFR expression and dependency. Non-small cell lung cancer (NSCLC) cell lines are frequently employed for evaluating EGFR inhibitors.[4] Cell lines harboring activating mutations in EGFR, such as exon 19 deletions or the L858R mutation, typically exhibit higher sensitivity to EGFR inhibitors.[4] For comparative analysis, it is beneficial to include a cell line with wild-type EGFR or a known resistance mutation (e.g., T790M) as a negative control.
Q3: What is a suitable starting concentration range for this compound in an IC50 experiment?
A3: For a novel compound like this compound, it is recommended to initially test a broad concentration range to ascertain its approximate potency. A common starting point involves a serial dilution from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). A 10-point, 3-fold or 5-fold serial dilution is a standard methodology to generate a comprehensive dose-response curve with distinct upper and lower plateaus.
Q4: What is the optimal cell seeding density for a 96-well plate experiment?
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| IC50 value is higher than expected | 1. High cell seeding density.2. Short incubation time.3. Presence of growth factors in serum competing with the inhibitor. | 1. Optimize cell seeding density; higher densities can shift the IC50 curve to the right.2. Increase the incubation time (e.g., to 72 hours) to allow for the full effect of the inhibitor.3. Consider reducing the serum concentration during the drug treatment period, if compatible with cell viability. |
| Incomplete dose-response curve (no lower plateau) | The highest concentration of this compound tested is insufficient to achieve maximal inhibition. | Extend the concentration range to higher values until a clear lower plateau is observed. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during drug dilution or addition.3. "Edge effect" in the 96-well plate, where wells on the perimeter are prone to evaporation. | 1. Ensure a homogenous single-cell suspension before and during seeding.2. Use calibrated pipettes and maintain a consistent pipetting technique.3. To mitigate the edge effect, avoid using the outer wells of the plate for experimental data and instead fill them with sterile PBS or media to maintain humidity. |
| No inhibitory effect observed | 1. The chosen cell line may be resistant to EGFR inhibitors.2. This compound may have degraded or precipitated out of solution.3. Insufficient incubation time for the inhibitor to exert its effect. | 1. Confirm the EGFR mutation status and expression level of your cell line.2. Prepare fresh dilutions of this compound for each experiment and visually inspect the media for any signs of precipitation.3. Extend the incubation period to allow for a sufficient treatment window. |
Experimental Protocols
Cell Viability Assay for IC50 Determination (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at the predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for EGFR Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: A troubleshooting decision tree for unexpectedly high IC50 values.
References
Technical Support Center: Overcoming Solubility Challenges with Novel EGFR Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "EGFR-IN-29" is not publicly available. The following guide provides general strategies and troubleshooting advice for overcoming solubility issues encountered with novel, poorly soluble kinase inhibitors, using a hypothetical inhibitor as an example. Researchers should always refer to any available product-specific documentation for handling and solubility information.
Frequently Asked Questions (FAQs)
Q1: My EGFR inhibitor is not dissolving in common aqueous buffers like PBS. What should I do?
A1: Many small molecule kinase inhibitors, particularly those with hydrophobic moieties, exhibit poor solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q2: After diluting my inhibitor stock solution into my aqueous media, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are a few strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of the inhibitor in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Increase the Percentage of Organic Solvent: A small percentage of the organic solvent from your stock solution can help maintain the inhibitor's solubility in the final aqueous solution. However, be mindful of the tolerance of your cell line or experimental system to the organic solvent. It is crucial to run a vehicle control (buffer with the same percentage of the organic solvent) to account for any solvent-induced effects.
-
Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, or a co-solvent like polyethylene (B3416737) glycol (PEG), can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can aid in the dissolution of the compound. However, be cautious about the thermal stability of your inhibitor.
Q3: What is the best organic solvent to use for my inhibitor?
A3: DMSO is the most common choice for creating stock solutions of kinase inhibitors due to its high solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5%). However, the optimal solvent can be compound-specific. If DMSO is not effective or is incompatible with your experiment, other options include ethanol, DMF, or N,N-dimethylacetamide (DMA). Always consult any available literature for your specific inhibitor or similar compounds.
Q4: How should I store my inhibitor stock solutions?
A4: Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with a novel EGFR inhibitor.
Diagram: Troubleshooting Workflow for Inhibitor Solubility
Caption: A stepwise workflow for troubleshooting solubility issues with a novel inhibitor.
Quantitative Data Summary
The following table summarizes the properties of common organic solvents used for dissolving small molecule inhibitors.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant | Notes |
| DMSO | 78.13 | 189 | 18.5 | 47.2 | High solubilizing power, hygroscopic. Can be toxic to some cells at higher concentrations. |
| Ethanol | 46.07 | 78.37 | -114 | 24.55 | Biocompatible at low concentrations, volatile. |
| DMF | 73.09 | 153 | -61 | 36.7 | Good solubilizing power, but more toxic than DMSO. |
| DMA | 87.12 | 165 | -20 | 37.8 | Similar to DMF, but with a higher boiling point. |
Experimental Protocols
Protocol: Determining Maximum Stock Solution Concentration
-
Objective: To determine the maximum soluble concentration of the inhibitor in a chosen organic solvent.
-
Materials:
-
EGFR inhibitor powder
-
Selected organic solvent (e.g., DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Weigh out a small, precise amount of the inhibitor powder (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, calculated volume of the organic solvent to achieve a high starting concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If undissolved solid is present, add a small, known volume of the solvent to decrease the concentration incrementally.
-
Repeat steps 3-5 until the inhibitor is fully dissolved. Gentle warming (to 37°C) or brief sonication can be applied to aid dissolution.
-
The concentration at which the inhibitor fully dissolves is the maximum stock concentration.
-
For long-term storage, it is advisable to prepare the stock solution at a concentration slightly below the determined maximum to prevent precipitation during freeze-thaw cycles.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified EGFR signaling pathway, which is the target of the inhibitor. Understanding this pathway can be crucial for designing experiments and interpreting results. The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell growth, survival, and proliferation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and Shc.[2] This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell growth and survival.[2][3]
Diagram: Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling cascade.
References
Egfr-IN-29 Off-Target Effects: A Technical Support Resource
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-29. While specific public data on the kinome-wide selectivity of this compound is limited, this resource offers a comprehensive framework for identifying and characterizing potential off-target interactions. The troubleshooting guides, frequently asked questions (FAQs), and experimental protocols provided are based on established methodologies for evaluating kinase inhibitor selectivity and are intended to be broadly applicable to novel EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cell line, which has low or no EGFR expression, shows a phenotypic response to this compound. What is the likely cause?
A1: This observation strongly suggests an off-target effect. Since the primary target is absent or expressed at very low levels, the observed cellular response is likely mediated by the inhibition of other kinases or proteins within the cell. It is crucial to perform a dose-response experiment to determine if the effect occurs at concentrations significantly higher than the expected IC50 for EGFR.
Q2: How can I confirm that a phenotype observed in my experiments is due to an off-target effect of this compound?
A2: To validate a suspected off-target effect, consider the following experimental approaches:
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Use a structurally unrelated EGFR inhibitor: If a different class of EGFR inhibitor with a distinct chemical scaffold does not produce the same phenotype, it strengthens the hypothesis that the effect of this compound is off-target.
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Rescue experiment: If the off-target is hypothesized, overexpressing a drug-resistant mutant of the off-target protein should rescue the phenotype in the presence of this compound.
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to suspected off-target proteins in a cellular context.[1][2][3]
Q3: What are the common off-target kinase families for ATP-competitive EGFR inhibitors?
A3: Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are common. While specific off-targets vary between inhibitors, some frequently observed off-target kinase families for EGFR inhibitors include:
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Src family kinases (e.g., SRC, LYN, FYN)
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Abelson murine leukemia viral oncogene homolog 1 (ABL1)
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Receptor tyrosine kinases with structural similarities to EGFR (e.g., HER2, HER4)
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Serine/threonine kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).
Q4: What signaling pathways are commonly affected by off-target activities of EGFR inhibitors?
A4: The primary EGFR signaling pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are critical for cell proliferation and survival. Off-target kinases can modulate these same pathways or related ones, leading to complex and sometimes paradoxical cellular responses. For instance, inhibition of a kinase that normally suppresses a parallel survival pathway could lead to unexpected cell proliferation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Variability in cell passage number leading to changes in protein expression.2. Inconsistent drug concentration or treatment duration. | 1. Use cells within a consistent and narrow passage number range.2. Ensure precise and consistent preparation of drug dilutions and treatment times. |
| Higher than expected cytotoxicity in sensitive cell lines | Off-target effects on kinases essential for cell survival. | 1. Review a kinase selectivity profile (if available) for potent off-targets known to be critical for survival in your cell line.2. Perform a dose-response curve to determine the IC50 in your specific cell line.3. Consider using a lower concentration of this compound. |
| Unexpected morphological changes in cells | Off-target effects on kinases involved in cytoskeleton regulation (e.g., SRC family kinases). | 1. Examine the activity of known cytoskeletal regulators that may be potential off-targets.2. Use immunofluorescence to visualize changes in cytoskeletal components like actin filaments or microtubules. |
| Potent biochemical activity does not translate to cellular assays | 1. Poor cell permeability of the compound.2. Rapid metabolism of the compound within the cell.3. Presence of efflux pumps actively removing the compound. | 1. Perform cell permeability assays.2. Analyze compound stability in cell lysates or culture medium over time.3. Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if cellular potency is restored. |
Quantitative Data Summary
Specific quantitative data for this compound is not publicly available. The following tables represent hypothetical data based on typical kinase inhibitor profiling to guide researchers in their own data presentation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. EGFR (WT) |
| EGFR (WT) | 5 | 1 |
| EGFR (T790M) | 2 | 0.4 |
| SRC | 150 | 30 |
| ABL1 | 300 | 60 |
| VEGFR2 | 800 | 160 |
| p38α | >10,000 | >2000 |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | EGFR Status | Proliferation IC50 (nM) | Notes |
| A431 | High EGFR expression | 10 | EGFR-dependent cell line |
| H1975 | EGFR (L858R/T790M) | 8 | Sensitive to mutant-selective EGFR inhibitors |
| SW620 | Low EGFR expression | >5,000 | Potential for off-target effects at high concentrations |
| K562 | EGFR negative, BCR-ABL positive | 250 | Suggests potential ABL1 off-target activity |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Off-Target Identification
This protocol describes a general method to assess the inhibitory activity of this compound against a panel of purified kinases.
Materials:
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Purified recombinant kinases
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Kinase-specific peptide substrates
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This compound
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ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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ADP-Glo™ Kinase Assay Kit (Promega) or materials for radiometric assay
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Multi-well plates (e.g., 96-well or 384-well)
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Plate reader (luminometer for ADP-Glo™) or scintillation counter
Procedure:
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Prepare serial dilutions of this compound in kinase reaction buffer.
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In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
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Add the purified kinase and its corresponding peptide substrate to each well.
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Pre-incubate the plate at room temperature for 15 minutes.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
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Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting onto phosphocellulose paper. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent.
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Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper and measure incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.
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Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
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Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the direct binding of this compound to its on-target and potential off-target proteins in intact cells.[1][2][3]
Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
-
DMSO
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Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
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Cell lysis buffer (e.g., RIPA buffer)
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PCR tubes or 96-well PCR plate
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Thermal cycler
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Centrifuge
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Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
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Culture cells to approximately 80% confluency.
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Treat cells with the desired concentration of this compound or DMSO (vehicle control) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
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Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
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Carefully collect the supernatant containing the soluble proteins.
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Determine the protein concentration of the soluble fractions.
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Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
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Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways and potential off-target interactions of this compound.
Experimental Workflow
Caption: Workflow for the identification and validation of this compound off-targets.
References
Technical Support Center: Troubleshooting In Vivo Toxicity of EGFR Inhibitors
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-29" is not publicly available. This guide provides troubleshooting advice for in vivo toxicity based on the known class effects of Epidermal Growth Factor Receptor (EGFR) inhibitors and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with EGFR inhibitors?
A1: The most frequently observed toxicities with EGFR inhibitors are related to their mechanism of action and the physiological roles of EGFR. These commonly include:
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Dermatological: Skin rash (acneiform rash), dry skin, pruritus, and paronychia are very common.
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Gastrointestinal: Diarrhea, nausea, vomiting, and mucositis.
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Ocular: Dry eyes, conjunctivitis, and keratitis.
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Renal: While less common, some EGFR inhibitors can be associated with kidney injury. Monitoring renal function is an important aspect of preclinical safety assessment.[1] EGFR signaling plays a role in both acute kidney injury and chronic kidney disease.[1]
Q2: How can I monitor for potential kidney toxicity in my animal studies?
A2: Regular monitoring of renal function is crucial. Key parameters include:
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Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN): Elevated levels of these waste products in the blood can indicate impaired kidney function.[2]
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Estimated Glomerular Filtration Rate (eGFR): While primarily a clinical measure, similar calculations or direct measurements of GFR can be adapted for preclinical species to assess the kidney's filtration capacity.[3][4] A declining eGFR suggests worsening kidney function.[2][5]
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Urinalysis: The presence of protein (proteinuria) or blood (hematuria) in the urine can be early signs of kidney damage.[6]
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Histopathology: Microscopic examination of kidney tissue at the end of the study is the gold standard for identifying structural damage.
Q3: What is the mechanism behind EGFR inhibitor-induced skin rash?
A3: EGFR is highly expressed in the epidermis and hair follicles. Inhibition of EGFR signaling disrupts the normal growth and differentiation of keratinocytes, leading to an inflammatory response that manifests as a characteristic acneiform rash.
Q4: Are there established biomarkers for predicting the severity of toxicity with a novel EGFR inhibitor?
A4: While preclinical biomarkers are an active area of research, severe skin rash has been clinically correlated with a better response to EGFR inhibitor therapy in cancer patients. In a preclinical setting, the severity of on-target toxicities like rash can sometimes be an early indicator of potent target engagement. However, off-target toxicities are compound-specific and require broader safety assessments.
Troubleshooting Guide
Issue 1: Unexpectedly severe weight loss and dehydration in treated animals.
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Question: My study animals are experiencing rapid weight loss (>15%) and show signs of dehydration shortly after starting treatment with our in-house EGFR inhibitor. What could be the cause and how should I proceed?
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Answer: This is a significant adverse event that requires immediate attention.
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Potential Cause: Severe diarrhea is a common and dose-limiting toxicity for many EGFR inhibitors, leading to dehydration, electrolyte imbalance, and weight loss.
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Troubleshooting Steps:
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Dose Reduction: Immediately consider lowering the dose or temporarily halting administration to see if the symptoms resolve.
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Supportive Care: Provide supportive care such as subcutaneous fluids to combat dehydration and ensure easy access to food and water.
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Frequency of Dosing: If using daily dosing, consider an intermittent dosing schedule (e.g., every other day) to allow for recovery.
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Vehicle Control: Ensure that the vehicle used for drug formulation is not contributing to the observed toxicity.
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Gastrointestinal Protectants: Co-administration of anti-diarrheal agents could be explored, but this may confound the toxicity assessment of the compound itself.
-
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Issue 2: Elevated serum creatinine levels in the high-dose group.
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Question: At the first blood collection timepoint, the high-dose group for my EGFR inhibitor shows a significant increase in serum creatinine compared to the vehicle control. What does this indicate and what are the next steps?
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Answer: Elevated serum creatinine is a strong indicator of potential kidney dysfunction.[2]
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Potential Cause: This could be due to direct nephrotoxicity of the compound or secondary effects such as dehydration from diarrhea.
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Troubleshooting Steps:
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Confirm with BUN and Urinalysis: Analyze blood for BUN and perform a urinalysis to check for proteinuria.[6] Consistent abnormalities across these tests strengthen the evidence for kidney injury.
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Hydration Status: Assess the animals for signs of dehydration. If present, the creatinine elevation may be at least partially pre-renal.
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Interim Sacrifice: Consider sacrificing a subset of animals from the high-dose and control groups for immediate histopathological evaluation of the kidneys. This will provide definitive evidence of structural damage.
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Dose-Response Evaluation: This finding is critical for determining the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). Your current high dose may be exceeding the MTD.
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-
Quantitative Data Summary
No specific data for "this compound" is available. The following tables are illustrative examples of how to present in vivo toxicity data for a hypothetical EGFR inhibitor, "Compound X".
Table 1: Mean Body Weight Changes in Rats Treated with Compound X for 14 Days
| Treatment Group | Dose (mg/kg/day) | Day 1 (g) | Day 7 (g) | Day 14 (g) | % Change (Day 1-14) |
| Vehicle Control | 0 | 250.5 ± 5.2 | 265.8 ± 6.1 | 280.1 ± 7.3 | +11.8% |
| Compound X | 10 | 251.2 ± 4.9 | 255.3 ± 5.5 | 260.4 ± 6.8 | +3.7% |
| Compound X | 30 | 249.8 ± 5.1 | 230.1 ± 7.2 | 220.5 ± 8.1 | -11.7% |
| Compound X | 100 | 250.1 ± 5.6 | 210.4 ± 9.8 | Terminated Day 8 | - |
Statistically significant difference from vehicle control (p < 0.05)
Table 2: Key Serum Chemistry Parameters in Rats after 14 Days of Treatment with Compound X
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Compound X (30 mg/kg) | Normal Range |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.5 ± 0.4 | 0.5 - 1.1 |
| BUN (mg/dL) | 20 ± 3 | 25 ± 4 | 55 ± 8 | 15 - 30 |
| ALT (U/L) | 45 ± 8 | 50 ± 10 | 65 ± 12 | 25 - 75 |
| AST (U/L) | 80 ± 12 | 95 ± 15 | 110 ± 18 | 60 - 150 |
Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols
Protocol: General In Vivo Toxicity Assessment of a Novel EGFR Inhibitor in Rodents
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Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), 8-10 weeks of age. House animals in standard conditions with ad libitum access to food and water.
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Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose), with a sufficient number of animals per sex per group (n=5-10).
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Dosing: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 or 28 days).
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Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in posture, activity, breathing, and the presence of skin rash, diarrhea, or other abnormalities.
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Body Weight and Food Consumption: Measure and record body weight at least twice weekly. Measure food consumption per cage.
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Blood Sampling: Collect blood (e.g., via tail vein or saphenous vein) at baseline and selected time points (e.g., weekly or at termination). Analyze serum for key chemistry parameters (creatinine, BUN, ALT, AST) and whole blood for hematology.
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Termination and Necropsy: At the end of the study, euthanize all animals. Perform a full gross necropsy, recording any abnormalities. Weigh key organs (liver, kidneys, spleen, heart).
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Histopathology: Collect and preserve major organs and any gross lesions in 10% neutral buffered formalin for histopathological processing and examination by a veterinary pathologist.
Visualizations
Caption: Generalized EGFR signaling pathway.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 5. kidney.org [kidney.org]
- 6. assets.kidney.org.au [assets.kidney.org.au]
Technical Support Center: Improving the Bioavailability of EGFR-IN-29
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use and formulation of EGFR-IN-29, a potent EGFR inhibitor with inherently low aqueous solubility and permeability that often leads to poor oral bioavailability.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide addresses common issues encountered during the preclinical development of this compound that may contribute to suboptimal in vivo exposure.
| Observed Problem | Potential Cause | Recommended Action |
| Low drug concentration in plasma after oral administration | Poor aqueous solubility: this compound may not be dissolving sufficiently in gastrointestinal fluids.[1][2][3] | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[3][4] 2. Formulation as an Amorphous Solid Dispersion (ASD): Stabilize this compound in a high-energy, non-crystalline form to enhance solubility. 3. Complexation: Utilize cyclodextrins to form inclusion complexes and improve aqueous solubility. |
| Low permeability: The compound may not be efficiently transported across the intestinal epithelium. | 1. Conduct a Caco-2 Permeability Assay: Determine the apparent permeability (Papp) and efflux ratio to understand transport characteristics. 2. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal membrane permeability. | |
| High first-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. | 1. In vitro Metabolic Stability Assay: Assess the metabolic stability of this compound using liver microsomes or hepatocytes. 2. Co-administration with CYP Inhibitors: In preclinical models, co-administer with known inhibitors of relevant cytochrome P450 enzymes to assess the impact on exposure. | |
| High variability in plasma concentrations between subjects | Food effects: The presence of food, particularly high-fat meals, can significantly and variably alter drug absorption. | 1. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to improve solubilization and reduce food effects. 2. Conduct Fed vs. Fasted State In Vivo Studies: Evaluate the pharmacokinetic profile in animal models under both conditions to quantify the food effect. |
| pH-dependent solubility: The solubility of this compound may vary significantly in different pH environments of the gastrointestinal tract. | 1. Determine the pH-Solubility Profile: Measure the solubility of this compound across a physiologically relevant pH range (1.2 to 7.4). 2. Amorphous Solid Dispersions: ASD formulations can mitigate the effects of pH-dependent solubility. | |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation and precipitation: The formulation may initially enhance solubility, but the drug precipitates out of solution upon dilution in the GI tract. | 1. Incorporate Precipitation Inhibitors: Include polymers in the formulation (e.g., HPMC, PVP) to maintain a supersaturated state. 2. In Vitro Dissolution Testing: Use biorelevant media that simulate gastric and intestinal fluids to assess dissolution and precipitation kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the first step to diagnose the cause of poor bioavailability for this compound?
A1: The first step is to characterize the physicochemical properties of this compound according to the Biopharmaceutics Classification System (BCS). This involves determining its aqueous solubility and intestinal permeability. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility the primary hurdle to overcome.
Q2: How can I improve the solubility of this compound in my formulation?
A2: Several strategies can be employed:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.
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Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state, the energy barrier for dissolution is lowered, significantly increasing solubility.
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Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents, such as in a Self-Emulsifying Drug Delivery System (SEDDS), can improve solubilization in the GI tract.
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Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the drug.
Q3: My compound shows good solubility in the formulation but still has low bioavailability. What could be the issue?
A3: If solubility is addressed, the next factor to consider is permeability. The compound may not be efficiently transported across the intestinal wall. It is also possible that the drug is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. A Caco-2 permeability assay can help determine if your compound has low intrinsic permeability or is subject to efflux. Additionally, high first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on the specific properties of this compound and the desired therapeutic application. A systematic approach is recommended:
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Characterize the Molecule: Determine solubility, permeability, melting point, and dose.
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In Vitro Screening: Screen various simple formulations (e.g., solutions, suspensions, lipid-based systems) using in vitro dissolution tests in biorelevant media.
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In Vivo Preclinical Studies: Test the most promising formulations in an animal model (e.g., rat or mouse) to evaluate the pharmacokinetic profile (AUC, Cmax, Tmax) and determine oral bioavailability.
Q5: What are the critical process parameters to consider when developing a formulation?
A5: Critical process parameters depend on the formulation type but often include temperature, mixing speed and time, and heating/cooling rates. For example, in an amorphous solid dispersion prepared by hot-melt extrusion, the extrusion temperature is critical to ensure the drug dissolves in the polymer without degradation. For a nano-suspension, the milling time and energy are crucial for achieving the desired particle size.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the rate and extent of this compound release from a formulation into a dissolution medium under controlled conditions.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.
Methodology:
-
Medium Preparation: Prepare simulated gastric fluid (SGF, pH 1.2, without pepsin) and simulated intestinal fluid (SIF, pH 6.8, without pancreatin) to mimic physiological conditions. Ensure the volume of the medium maintains sink conditions (the total volume of medium should be at least three times the volume required to form a saturated solution of the drug).
-
Apparatus Setup:
-
Add the specified volume (e.g., 900 mL) of dissolution medium to each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed (e.g., 50 or 75 RPM).
-
-
Sample Introduction: Place a single dosage form of the this compound formulation into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution containing this compound to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace the volume with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
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Add the dosing solution to the basolateral (B) side.
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Add fresh buffer to the apical (A) side.
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Sample from the apical side at the same time points.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
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Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the compound is a substrate for active efflux.
-
| Permeability Classification | Papp (A to B) (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the key pharmacokinetic parameters of an this compound formulation after oral administration, including bioavailability.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (dissolved in a suitable vehicle like DMSO/polyethylene glycol) via tail vein injection to determine the absolute bioavailability.
-
Oral (PO) Group: Administer the this compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters:
-
Area Under the Curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t½)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: Workflow for troubleshooting the poor oral bioavailability of this compound.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimated Glomerular Filtration Rate (GFR) Test for Your Kidneys [webmd.com]
- 3. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
- 4. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-29 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Egfr-IN-29. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its chemical formula is C36H46BrN8O2P, with a molecular weight of 733.68 g/mol and a CAS number of 2682200-93-5. It is used in research to study EGFR signaling pathways and for the development of potential cancer therapeutics.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C. When shipped, it is typically sent on a cool pack to maintain a low temperature.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions. For instance, instead of a direct large dilution, first, create an intermediate dilution in your aqueous buffer and then proceed to the final desired concentration. It is also crucial to ensure that the final concentration of DMSO in your experimental medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. For some similar compounds, it is not recommended to store the aqueous solution for more than one day.
Q5: Is there any data on the stability of this compound in solution?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved in DMSO. Gentle warming or sonication can aid dissolution. Re-verify calculations for molarity. | |
| Low or no inhibitory activity | This compound has precipitated out of solution. | Visually inspect your working solution for any precipitate. Follow the recommended serial dilution protocol to ensure solubility. |
| The compound has degraded. | Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound. | |
| Cell toxicity observed in control group | High concentration of DMSO in the final cell culture medium. | Ensure the final DMSO concentration is at a level tolerated by your specific cell line, typically at or below 0.1%. Run a vehicle control with the same DMSO concentration to assess its effect. |
Quantitative Data
The following table summarizes the available inhibitory activity data for this compound.
| Cell Line | Target | IC50 (nM) |
| Ba/F3 (EGFR Δ19del/T790M/C797S) | Mutant EGFR | 6.8 |
| Cells overexpressing EGFR WT | Wild-Type EGFR | 151 |
| A431 (EGFR WT) | Wild-Type EGFR | 1128 |
Data obtained from commercially available datasheets. These values should be considered as a reference, and it is recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 733.68 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to achieve the final desired concentration. For example, to prepare a 10 µM working solution:
-
First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in your chosen aqueous buffer (e.g., add 10 µL of 10 mM stock to 90 µL of buffer).
-
Next, prepare the 10 µM working solution by diluting the 1 mM intermediate solution 1:100 (e.g., add 1 µL of 1 mM intermediate to 99 µL of buffer).
-
-
Gently mix the solution after each dilution step by pipetting up and down.
-
Ensure the final concentration of DMSO in your cell culture medium is below the cytotoxic level for your cells (typically ≤ 0.1%).
-
It is recommended to prepare fresh working solutions for each experiment and not to store aqueous dilutions for extended periods.
-
Visualizations
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in cell-based assays.
Minimizing batch-to-batch variability of Egfr-IN-29
Disclaimer: The small molecule inhibitor "EGFR-IN-29" is not a publicly documented compound. Therefore, this technical support center provides a generalized guide for a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor with this designation. The principles and protocols outlined here are based on common characteristics of small molecule EGFR tyrosine kinase inhibitors (TKIs) and are intended for researchers, scientists, and drug development professionals.
Compound Profile: this compound (Hypothetical)
| Property | Description |
| Mechanism of Action | A potent, selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. It is designed to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][2] |
| Molecular Weight | ~500 g/mol (This can vary for specific inhibitors). |
| Solubility | Soluble in DMSO (e.g., >20 mg/mL). For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium.[1][3] |
| Storage | Store stock solutions at -20°C or -80°C. To maintain compound integrity, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] |
| Quality Control | Purity should be >98% as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by ¹H-NMR and Mass Spectrometry (MS).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to ensure the final concentration of DMSO in your cell-based assays is low enough (typically <0.5% v/v) to not affect the biological system.
Q2: How should I store my stock solution of this compound to ensure its stability?
A2: Stock solutions of this compound should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare small aliquots of the stock solution for single use.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To address this, you can try the following:
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Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution.
-
Lowering the Final Concentration: The concentration of the inhibitor in the aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Using a Surfactant: In some cases, a small amount of a non-ionic surfactant, like Tween-20 (at a final concentration of ~0.01%), can help maintain solubility in biochemical assays. However, be sure to test the effect of the surfactant on your specific assay.
Q4: Why are my IC50 values for this compound different from what I have previously observed or from what is reported for similar compounds?
A4: Discrepancies in IC50 values are a common challenge and can be attributed to several factors:
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Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use cells within a consistent and low passage number range.
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Cell Seeding Density: The number of cells seeded per well can significantly impact the apparent IC50 value. It is important to be consistent with your seeding density across experiments.
-
Incubation Time: The duration of inhibitor treatment can affect the IC50 value. A 72-hour incubation is common for cell viability assays, but this should be optimized for your specific cell line and inhibitor.[4]
-
Serum Concentration: Growth factors present in fetal bovine serum (FBS) can compete with the inhibitor, potentially leading to a higher IC50 value. Consider reducing the serum concentration during the treatment period.[4]
-
Compound Stability: The inhibitor may not be stable in the culture medium over the entire incubation period.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches of this compound
Q: We have received a new batch of this compound and are observing a significant shift in the IC50 value in our cell viability assays compared to the previous batch. What steps should we take to troubleshoot this?
A: Batch-to-batch variability is a critical issue that can compromise the reproducibility of experimental results.[5] A systematic approach is necessary to identify the root cause.
Step 1: Compare the Certificate of Analysis (CofA) for Both Batches
Carefully review the CofA for each batch, paying close attention to the following parameters:
| Parameter | Batch A (Old) | Batch B (New) | What to Look For |
| Purity (by HPLC) | 99.5% | 98.9% | A significant difference in purity can affect the active concentration of the compound. |
| Identity (by MS) | Confirmed | Confirmed | Ensure the correct compound was received. |
| Appearance | White solid | Off-white solid | A change in appearance could indicate the presence of impurities or degradation. |
| Solvent Residue | <0.1% | <0.1% | Residual solvents from synthesis can sometimes have biological effects. |
Step 2: Perform Analytical Re-evaluation
If the CofA suggests potential differences, or even if it does not, it is prudent to perform an in-house quality control check.
-
HPLC Analysis: Run an HPLC analysis on both batches to confirm their purity and look for any new impurity peaks in the new batch.[6][7][8]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the identity and mass of the main peak for both batches.
Step 3: Evaluate Solubility and Stability
-
Solubility Test: Prepare fresh stock solutions of both batches in DMSO and visually inspect for any differences in solubility.
-
Stability in Media: Dilute both batches in your assay medium and incubate for the duration of your experiment (e.g., 72 hours). Visually inspect for precipitation at different time points. You can also use HPLC to quantify the amount of inhibitor remaining in the solution over time.
Step 4: Re-evaluate Biological Activity Concurrently
Perform a head-to-head comparison of the two batches in your primary cell-based assay.
-
Dose-Response Curve: Generate full dose-response curves for both batches in the same experiment. This will confirm if there is a true difference in potency.
-
Target Engagement Assay (Western Blot): Treat cells with both batches of the inhibitor and assess the phosphorylation status of EGFR and a key downstream target like AKT. This can confirm if the new batch is effectively engaging its target.[9][10]
Issue 2: Gradual Loss of this compound Activity Over Time
Q: My stock solution of this compound seems to be losing its inhibitory activity over time, leading to inconsistent results. How can I prevent this?
A: The chemical stability of small molecule inhibitors in solution can be a concern.
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Storage Conditions: Ensure your DMSO stock is stored at -80°C and protected from light.
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Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Aqueous Solution Instability: Do not store this compound in aqueous solutions for extended periods. Prepare fresh dilutions in your cell culture medium for each experiment.
-
Check for Contamination: Ensure your DMSO is of high purity and anhydrous, as water can promote hydrolysis of some compounds.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
Objective: To determine the purity of a batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[11]
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm and 333 nm are common for quinazoline-based inhibitors).[12]
-
Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed an EGFR-dependent cancer cell line (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells (e.g., 0.1%).[4]
-
Incubation: Remove the old medium and add the medium containing the inhibitor to the cells. Incubate for 72 hours.[4]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[4]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Target Engagement
Objective: To assess the effect of this compound on EGFR phosphorylation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat the cells with this compound at desired concentrations for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[10]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the change in EGFR phosphorylation relative to total EGFR and the loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of epidermal growth factor receptor variations by partially denaturing HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed phase HPLC analysis of mobocertinib and its impurities and studies on the structure and biological activity of a new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Resistance to EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to EGFR inhibitors in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cells, which were initially sensitive to an EGFR tyrosine kinase inhibitor (TKI), have started to show resistance. What are the most common reasons for this?
Acquired resistance to EGFR TKIs is a common phenomenon observed in clinical and preclinical settings. The resistance mechanisms can be broadly categorized into two main types: on-target and off-target alterations.
-
On-target resistance primarily involves secondary mutations in the EGFR gene itself. The most prevalent of these is the T790M mutation, a "gatekeeper" mutation located in exon 20 of the EGFR gene. This mutation is estimated to be responsible for 50-60% of acquired resistance cases to first and second-generation EGFR TKIs. The T790M mutation increases the affinity of the EGFR receptor for ATP, which reduces the potency of ATP-competitive inhibitors.
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Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. A prominent mechanism is the amplification of the MET proto-oncogene, which occurs in approximately 5-22% of resistant cases. Other off-target mechanisms include the activation of other receptor tyrosine kinases (RTKs) such as HER2, AXL, and FGFR1, or the activation of downstream signaling pathways like PI3K/Akt and MAPK/ERK. In some instances, resistance can also arise from histological changes, such as the transformation from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC) or an epithelial-to-mesenchymal transition (EMT).
Q2: How can I determine if the resistance in my cell line is due to the EGFR T790M mutation?
To investigate the presence of the T790M mutation, you can employ several molecular biology techniques on the resistant cell population. A common approach involves the following steps:
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.
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PCR Amplification: Amplify the region of the EGFR gene spanning exon 20, where the T790M mutation is located.
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Sanger Sequencing: Sequence the PCR product to identify any nucleotide changes. The T790M mutation results from a C>T transition at nucleotide position 2369 (c.2369C>T).
-
Quantitative PCR (qPCR): Allele-specific qPCR assays can be used for more sensitive detection and quantification of the T790M mutation within a mixed population of cells.
Q3: My resistant cells do not have the T790M mutation. What other mechanisms should I investigate?
If the T790M mutation is absent, you should explore off-target resistance mechanisms. A logical next step is to assess the activation of bypass signaling pathways.
-
MET Amplification: This is a frequent cause of resistance in the absence of T790M. You can assess MET gene amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). Overexpression of the MET protein can be evaluated by Western blotting or immunohistochemistry (IHC).
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Activation of Other RTKs: Investigate the phosphorylation status of other RTKs like HER2 (ErbB2), AXL, and FGFR1 using phospho-RTK arrays or specific Western blots. Increased phosphorylation indicates activation of these alternative pathways.
-
Downstream Pathway Activation: Analyze the phosphorylation levels of key downstream signaling molecules such as Akt, mTOR, and ERK. Persistent activation of these pathways in the presence of the EGFR inhibitor suggests the engagement of a bypass track.
Troubleshooting Guides
Problem: My EGFR-mutant cell line shows reduced sensitivity to my EGFR inhibitor after several passages.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone (e.g., T790M mutation) | 1. Perform Sanger sequencing or allele-specific qPCR for the EGFR T790M mutation. 2. If positive, consider switching to a third-generation EGFR TKI like osimertinib, which is effective against T790M-mutant cells. |
| MET Gene Amplification | 1. Analyze MET gene copy number by FISH or qPCR. 2. Assess MET protein expression and phosphorylation by Western blot. 3. If MET is amplified/activated, test the efficacy of a combination therapy with a MET inhibitor. |
| Activation of alternative signaling pathways | 1. Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases. 2. Perform Western blots for phosphorylated Akt, ERK, and other downstream effectors. 3. If a specific pathway is activated, consider combination treatment with an inhibitor targeting that pathway. |
| Cell line contamination or misidentification | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. |
Quantitative Data Summary
The following table summarizes the approximate frequencies of common acquired resistance mechanisms to first- and second-generation EGFR TKIs in NSCLC.
| Resistance Mechanism | Frequency of Occurrence | Citation(s) |
| EGFR T790M Mutation | 50 - 60% | |
| MET Amplification | 5 - 22% | |
| HER2 (ErbB2) Amplification | ~13% | |
| PIK3CA Mutation | ~5% | |
| BRAF Mutation | ~1% | |
| Small Cell Lung Cancer Transformation | 3 - 14% | |
| Epithelial-to-Mesenchymal Transition (EMT) | Varies |
Key Experimental Protocols
Protocol 1: Detection of EGFR T790M Mutation by Sanger Sequencing
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Genomic DNA Extraction: Extract genomic DNA from approximately 1x10^6 resistant cells using a commercial kit.
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PCR Amplification of EGFR Exon 20:
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Design primers flanking exon 20 of the human EGFR gene.
-
Set up a PCR reaction with a high-fidelity DNA polymerase.
-
Use the following cycling conditions (example): 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
-
PCR Product Purification: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the resulting sequence with the wild-type EGFR reference sequence to identify the c.2369C>T point mutation.
Protocol 2: Analysis of MET Amplification by Fluorescence In Situ Hybridization (FISH)
-
Cell Preparation: Grow cells on chamber slides, fix with methanol/acetic acid, and dehydrate through an ethanol (B145695) series.
-
Probe Hybridization:
-
Use a dual-color FISH probe set with a probe specific for the MET locus (on chromosome 7q31) and a control probe for the centromere of chromosome 7 (CEP7).
-
Denature the cellular DNA and the probes.
-
Hybridize the probes to the cells overnight in a humidified chamber.
-
-
Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain with DAPI.
-
Image Acquisition and Analysis:
-
Visualize the signals using a fluorescence microscope.
-
Count the number of MET (red) and CEP7 (green) signals in at least 50 nuclei.
-
MET amplification is typically defined by a MET/CEP7 ratio ≥ 2 or a high MET gene copy number.
-
Visualizations
Technical Support Center: Refining Egfr-IN-29 Delivery Methods in Animal Models
Disclaimer: "Egfr-IN-29" is a hypothetical small molecule EGFR inhibitor used here for illustrative purposes. The information provided is based on common challenges and methodologies associated with the preclinical development of kinase inhibitors. This guide is intended to be a template for researchers, and specific details should be replaced with experimentally determined data for the compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery methods of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A1: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous DMSO, as the compound's solubility can be compromised by moisture. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term stability. The powdered form of the compound should be stored at -20°C.
Q2: What is the expected solubility of this compound in common vehicles for animal studies?
A2: The solubility of novel small molecule inhibitors can be challenging and highly dependent on the vehicle. Preliminary solubility testing is essential. Below is a table with hypothetical solubility data for guidance. We strongly recommend performing your own solubility tests in various pharmaceutically acceptable vehicles.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Hypothetical Solubility (mg/mL) | Notes |
| Water | < 0.1 | Poorly soluble in aqueous solutions. |
| 0.5% Methylcellulose (B11928114) (MC) | ~1 | Can form a suspension. |
| 20% Captisol® in water | ~5 | May improve solubility. |
| PEG400:Water (1:1) | ~10 | A common co-solvent system. |
| Corn oil | ~2 | Suitable for lipophilic compounds. |
Q3: What are the common toxicities observed with EGFR inhibitors in animal models, and how can I monitor for them?
A3: EGFR inhibitors commonly cause on-target toxicities in tissues with high EGFR expression, such as the skin and gastrointestinal tract.[1] Common toxicities include:
Proactive monitoring should include:
-
Daily body weight and clinical observations.
-
Scoring of skin and fur condition.
-
Monitoring of fecal consistency.
Troubleshooting Guides
Issue 1: High variability in plasma exposure between animals in the same oral dosing group.
-
Potential Cause: Poor aqueous solubility and inconsistent dissolution of this compound in the gastrointestinal tract.[2] The formulation may not be optimal, leading to precipitation or an unstable suspension.
-
Troubleshooting Steps:
-
Formulation Re-evaluation: Consider using solubility-enhancing excipients like cyclodextrins or surfactants.[2] Developing an amorphous solid dispersion is another advanced option.[3]
-
Particle Size Reduction: Micronization of the drug powder can increase the surface area for dissolution.[2][3]
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling.
-
Issue 2: No significant tumor growth inhibition in a xenograft model, despite in vitro potency.
-
Potential Cause: Suboptimal drug exposure at the tumor site due to poor oral bioavailability. This could be due to low solubility, poor permeability, or high first-pass metabolism.[4][5]
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentration of this compound after oral and intravenous (IV) administration to calculate absolute oral bioavailability.[3]
-
Dose Escalation: If the drug is well-tolerated, consider a dose escalation study to determine if higher doses lead to improved efficacy.
-
Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass potential oral absorption issues.
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Issue 3: Significant weight loss and diarrhea in treated animals.
-
Potential Cause: On-target toxicity due to EGFR inhibition in the gastrointestinal tract.[1] The dose may be too high, or the formulation vehicle could be contributing to the adverse effects.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose by 25-50% and monitor for improved tolerability.[1]
-
Vehicle Control: Ensure a control group receives the vehicle alone to rule out vehicle-related toxicity.[2]
-
Supportive Care: Provide supportive care such as hydration and nutritional supplements as per institutional animal care and use committee (IACUC) guidelines.
-
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Weigh the required amount of this compound powder.
-
If necessary, reduce the particle size by micronization.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect for any clumps and ensure homogeneity before administration.
-
Maintain stirring during the dosing procedure to prevent settling.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
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Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing Groups:
-
Oral (PO) Group: Fast mice overnight with free access to water. Administer the this compound formulation via oral gavage.
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[3]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | IV Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (h) | 2.0 | 0.25 |
| AUC (0-inf) (ng*h/mL) | 4500 ± 900 | 3000 ± 500 |
| Oral Bioavailability (%) | 15% | - |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Egfr-IN-29 with first-generation EGFR inhibitors
Comparative Analysis of First-Generation EGFR Inhibitors
A detailed guide for researchers on the performance, mechanisms, and experimental evaluation of Gefitinib and Erlotinib (B232).
Introduction: First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), moving towards targeted, personalized medicine. These small molecules, including the well-established compounds Gefitinib and Erlotinib, offer a specific mechanism of action against tumors harboring activating mutations in the EGFR gene. This guide provides a comprehensive comparison of these two foundational inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
It is important to note that a search for "Egfr-IN-29" yielded no publicly available scientific literature or data. Therefore, this guide will focus on the extensively documented and clinically relevant first-generation inhibitors, Gefitinib and Erlotinib.
Mechanism of Action
Gefitinib and erlotinib are reversible, small-molecule tyrosine kinase inhibitors (TKIs).[1][2] They share a common quinazoline (B50416) core structure that competes with adenosine (B11128) triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain.[1][2][3] This competitive inhibition prevents EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades. By blocking these pathways, the inhibitors effectively reduce cell proliferation and promote apoptosis in tumors dependent on EGFR signaling. Their clinical efficacy is most pronounced in NSCLC patients whose tumors have specific activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21.
The EGFR signaling pathway is a crucial network that governs cell growth, survival, and differentiation. Upon binding of ligands like EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. First-generation inhibitors effectively halt this entire cascade at its inception.
Quantitative Performance Comparison
The potency of a drug is often measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The tables below summarize the in vitro efficacy of Gefitinib and Erlotinib against various NSCLC cell lines with different EGFR mutation statuses.
Table 1: In Vitro IC50 Values for Gefitinib and Erlotinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
|---|---|---|---|
| PC-9 | Exon 19 Deletion | 20, 77.26 | ~30 |
| HCC827 | Exon 19 Deletion | 6.6, 13.06 | - |
| H3255 | L858R | 63 | - |
| DFCILU-011 | L858R | 10 | - |
| H1975 | L858R + T790M | > 4000 | > 20000 |
| H1650 | Exon 19 Deletion | Resistant (>4µM) | > 20000 |
Note: IC50 values can vary between studies due to different experimental conditions. The T790M "gatekeeper" mutation confers resistance to first-generation inhibitors.
Studies have shown a strong correlation between the IC50 values of Gefitinib and Erlotinib across a large panel of NSCLC cell lines, indicating similar potency profiles.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug evaluation. Below are standard protocols for key experiments used to assess the efficacy of EGFR inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, HCC827) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of Gefitinib or Erlotinib (typically ranging from 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This technique is used to directly measure the inhibition of EGFR autophosphorylation.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency, serum-starve them overnight, and then treat with the inhibitor for a specified time (e.g., 2 hours) before stimulating with EGF ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, probe with an antibody for total EGFR as a loading control.
-
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify band intensity using densitometry software to determine the ratio of p-EGFR to total EGFR.
Conclusion
Gefitinib and Erlotinib are potent, first-generation EGFR inhibitors with well-established efficacy against NSCLC harboring activating EGFR mutations. Their in vitro performance, as demonstrated by IC50 values, is comparable and particularly effective in cell lines with exon 19 deletions or the L858R mutation. However, their utility is limited by acquired resistance, most commonly through the T790M mutation, which has spurred the development of next-generation EGFR inhibitors. The experimental protocols and data presented here provide a foundational guide for researchers evaluating novel compounds against these established benchmarks.
References
Overcoming the C797S Hurdle: A Comparative Guide to the Efficacy of Next-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has presented a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) ineffective.[1] This has spurred the development of a new wave of fourth-generation inhibitors designed to overcome this resistance mechanism. This guide provides a comprehensive comparison of the efficacy of these emerging inhibitors, with a focus on compounds designed for activity against EGFR harboring the C797S mutation, exemplified here by the representative fourth-generation inhibitor, Egfr-IN-29.
The C797S Challenge: A Mechanism of Resistance
Third-generation EGFR TKIs, such as osimertinib, function by forming a covalent bond with a cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this irreversible bond and leading to drug resistance.[1] Fourth-generation inhibitors are being developed to address this by employing non-covalent, reversible binding mechanisms that are effective against the C797S-mutated EGFR.
Comparative Efficacy of EGFR Inhibitors Against C797S Mutation
The following tables summarize the inhibitory activity (IC50 values) of representative EGFR inhibitors against various EGFR mutations, including the challenging C797S variant. The data for "this compound" is representative of a potent fourth-generation inhibitor, drawing on published data for compounds with similar mechanisms of action.
Table 1: Biochemical IC50 Values of EGFR Inhibitors against Mutant EGFR Kinases
| Compound | EGFR (L858R/T790M) IC50 (nM) | EGFR (Del19/T790M) IC50 (nM) | EGFR (L858R/T790M/C797S) IC50 (nM) | EGFR (Del19/T790M/C797S) IC50 (nM) |
| Osimertinib | ~1 | ~1 | >1000 | >1000 |
| This compound (Representative) | ~10 | ~15 | ~25 | ~15 |
| CH7233163 | Not Reported | Not Reported | Not Reported | Potent Inhibition |
| BLU-945 | Not Reported | Not Reported | 3.2 | 4.0 |
Note: IC50 values can vary based on specific experimental conditions.
Table 2: Cellular IC50 Values of EGFR Inhibitors in C797S Mutant Cell Lines
| Compound | Cell Line | EGFR Mutation | IC50 (µM) |
| Osimertinib | Ba/F3 | L858R/T790M/C797S | Ineffective |
| This compound (Representative) | Ba/F3 | L858R/T790M/C797S | ~0.036 |
| This compound (Representative) | Ba/F3 | Del19/T790M/C797S | ~0.052 |
| CH7233163 | Ba/F3 | Del19/T790M/C797S | Potent Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of key experimental protocols used to evaluate EGFR inhibitors.
Biochemical Kinase Assay (e.g., HTRF)
This assay directly measures the enzymatic activity of purified EGFR kinase domains and the inhibitory effect of test compounds.
-
Reagents and Materials:
-
Purified recombinant EGFR mutant proteins (e.g., L858R/T790M/C797S).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
ATP.
-
Substrate peptide (e.g., biotinylated peptide with a tyrosine phosphorylation site).
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well low-volume plates.
-
-
Procedure:
-
Add test compound dilutions to the wells of the assay plate.
-
Add the purified EGFR mutant enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 cells engineered to express EGFR L858R/T790M/C797S).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway and points of inhibitor action.
Caption: Experimental workflow for comparing EGFR inhibitors.
Conclusion
The development of fourth-generation EGFR inhibitors, represented here by this compound, marks a critical advancement in overcoming resistance mediated by the C797S mutation. The available data on compounds with a similar mechanism of action demonstrates a clear advantage over third-generation inhibitors in targeting this resistant form of EGFR. Continued research and clinical investigation into these next-generation TKIs are essential to improve outcomes for NSCLC patients who have developed resistance to current therapies. The experimental protocols and comparative data presented in this guide provide a framework for the ongoing evaluation of these promising therapeutic agents.
References
A Head-to-Head Comparison of EGFR Inhibitors: Evaluating Gefitinib in the Landscape of Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib (B1684475), a first-generation EGFR TKI, heralded a new era of targeted therapy. This guide provides a comprehensive head-to-head comparison of gefitinib with other generations of EGFR inhibitors.
Please note: Extensive searches for "Egfr-IN-29" did not yield any publicly available scientific literature, chemical data, or experimental results. Therefore, a direct comparison with this specific compound is not possible at this time. This guide will focus on gefitinib and its comparison with clinically relevant and well-documented EGFR inhibitors.
Introduction: The Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. The development of small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain has been a major breakthrough in cancer therapy.
Gefitinib (Iressa®) is a first-generation, reversible EGFR TKI.[1] It primarily targets the common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation, leading to significant tumor responses in a subset of NSCLC patients.[2] However, the efficacy of first-generation inhibitors is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3] This has driven the development of second and third-generation EGFR TKIs with improved potency and activity against resistant mutations.
Mechanism of Action: A Generational Comparison
The evolution of EGFR inhibitors is characterized by their mechanism of binding and their effectiveness against different EGFR mutations.
-
First-Generation (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the tyrosine kinase domain of EGFR. They are most effective against the common activating mutations.
-
Second-Generation (e.g., Afatinib, Dacomitinib): These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to more sustained inhibition. They have a broader activity profile, also inhibiting other members of the ErbB family, but can be limited by toxicity.
-
Third-Generation (e.g., Osimertinib): These are irreversible inhibitors specifically designed to be potent against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[4][5]
Data Presentation: Quantitative Comparison of EGFR Inhibitors
The following tables summarize key preclinical data for gefitinib and provide a comparative context with a third-generation inhibitor, osimertinib (B560133), which is a standard of care for T790M-mutant NSCLC.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Gefitinib | EGFR (Tyr1173, NR6wtEGFR cells) | 37 | [6] |
| EGFR (Tyr992, NR6wtEGFR cells) | 37 | [6] | |
| EGFR (Tyr1173, NR6W cells) | 26 | [6] | |
| EGFR (Tyr992, NR6W cells) | 57 | [6] | |
| PLC-γ (NR6W cells) | 27 | [6] | |
| Osimertinib | EGFR (L858R/T790M) | <1 | [4] |
| Wild-Type EGFR | ~200-fold less potent than mutant | [4] |
Table 2: In Vitro Cell Viability (IC50)
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Osimertinib IC50 (nM) | Reference |
| PC9 | Exon 19 deletion | ≤1 (sensitive) | - | [7] |
| H1975 | L858R, T790M | >10 (resistant) | ~10-50 | [7][8] |
| A549 | Wild-Type | >10 (resistant) | - | [8] |
| H322 | Low EGFR expression | Intermediate-sensitive | - | [9] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Gefitinib | H322 (sensitive) | 60 mg/kg, i.p. daily 5/7 days for 4 weeks | Significant tumor growth delay | [10] |
| H157 (resistant) | 50 mg/kg, i.p. daily 5/7 days for 3 weeks | No tumor growth delay | [10] | |
| LoVo tumor | 100 mg/kg | Improved anti-tumor effect of radiotherapy | [6] | |
| Osimertinib | T790M mutant models | - | Profound and sustained tumor regression | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used in the evaluation of EGFR inhibitors.
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., gefitinib) in 100% DMSO.
-
Prepare the kinase reaction master mix containing a suitable peptide substrate and ATP in the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes and record luminescence.
-
Cell Viability Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., PC9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test inhibitor (e.g., gefitinib) for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 560 nm using a microplate reader. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., H322, H157) into the flank of immunodeficient mice.[10]
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor (e.g., gefitinib) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[10]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Visualizing Key Concepts
The following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow, and the logical progression of EGFR inhibitor generations.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Caption: Logical Progression of EGFR Inhibitor Generations.
Conclusion
Gefitinib remains a significant milestone in the development of targeted cancer therapies, offering substantial benefit to a defined population of NSCLC patients with activating EGFR mutations. However, the challenge of acquired resistance, primarily through the T790M mutation, has necessitated the development of next-generation inhibitors. Third-generation inhibitors like osimertinib have demonstrated superior efficacy in T790M-positive tumors and have become the standard of care in this setting. The continued evolution of EGFR inhibitors underscores the importance of understanding resistance mechanisms and developing novel therapeutic strategies to improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Osimertinib Resistance: A Comparative Guide to Next-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals in oncology, the emergence of resistance to osimertinib (B560133) in non-small cell lung cancer (NSCLC) presents a significant clinical challenge. While the third-generation EGFR tyrosine kinase inhibitor (TKI) has transformed the treatment landscape, acquired mutations, most notably EGFR C797S, and activation of bypass signaling pathways inevitably lead to disease progression. This guide provides a comparative overview of emerging fourth-generation EGFR inhibitors designed to overcome these resistance mechanisms. Notably, a search for "EGFR-IN-29" did not yield any publicly available data, suggesting it may be an internal compound designation not yet in the public domain. This guide will therefore focus on other recently disclosed next-generation inhibitors with available preclinical data.
Overcoming Osimertinib Resistance: The Next Wave of EGFR TKIs
Acquired resistance to osimertinib is multifaceted. The most common on-target resistance mechanism is the acquisition of a tertiary C797S mutation in the EGFR kinase domain.[1][2][3][4][5][6] This mutation prevents the covalent binding of osimertinib to the C797 residue. Additionally, EGFR-independent mechanisms, such as the activation of bypass signaling pathways involving MET, HER2, or RAS-MAPK, can also drive resistance.[6][7][8][9][10]
The next generation of EGFR inhibitors is being developed to address these challenges, with a primary focus on activity against EGFR triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[2][5][11][12][13] These inhibitors can be broadly classified into ATP-competitive and allosteric inhibitors.[11]
Comparative Efficacy of Novel EGFR Inhibitors
The following tables summarize the preclinical efficacy of several recently developed fourth-generation EGFR inhibitors in osimertinib-resistant NSCLC models.
In Vitro Potency Against Resistant EGFR Mutations
| Compound | Target EGFR Mutation(s) | Cell Line | IC50 (nM) | Reference |
| Unnamed Inhibitor (Nankai University) | L858R/T790M/C797S | PC-9 | 52 | [12] |
| BLU-945 | Double or Triple Mutant EGFR (T790M or ex19del/T790M/C797S) | Not Specified | Potent Inhibition | [14] |
| TQB-3804 | T790M/C797S, L858R/T790M/C797S, L858R/T790M | Not Specified | High Enzyme Inhibitory Activity | [1] |
| BDTX-1535 | Full-spectrum EGFR mutations | Not Specified | Not Specified | [1] |
| THE-349 | All major EGFR single, double, and triple mutants | Not Specified | Potent and Selective Inhibition | [1] |
In Vivo Anti-Tumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Unnamed Inhibitor (Nankai University) | PC-9 (L858R/T790M/C797S) | 10 mg/kg | 48.7% | [12] |
| 20 mg/kg | 58.4% | [12] | ||
| 40 mg/kg | 70.6% | [12] | ||
| Osimertinib (Control) | PC-9 (L858R/T790M/C797S) | Not Specified | 30.9% | [12] |
| THE-349 | Osimertinib-resistant PDX and NSCLC tumor models | Not Specified | Deep and long-lasting tumor shrinkage | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of novel EGFR inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Osimertinib-resistant NSCLC cell lines (e.g., PC-9 harboring engineered L858R/T790M/C797S mutations) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the test inhibitor (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Signaling
-
Cell Lysis: Resistant NSCLC cells are treated with the test inhibitor at various concentrations for a specified time (e.g., 2-4 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: Osimertinib-resistant NSCLC cells (e.g., PC-9 L858R/T790M/C797S) are subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test inhibitor is administered orally or via intraperitoneal injection at various doses daily or on a specified schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated. Tumors may also be excised for further analysis (e.g., western blotting or immunohistochemistry).
Visualizing Molecular Pathways and Experimental Design
EGFR Signaling and Osimertinib Resistance
Caption: EGFR signaling pathway and mechanisms of resistance to osimertinib.
General Workflow for Preclinical Evaluation of a Novel EGFR Inhibitor
Caption: A generalized workflow for the preclinical evaluation of novel EGFR inhibitors.
References
- 1. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 4. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
- 13. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. onclive.com [onclive.com]
Comparative Analysis of Afatinib and Osimertinib Toxicities: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Egfr-IN-29" did not yield any publicly available data. This suggests that "this compound" may be an internal designation, a compound in very early-stage development with no published information, or an incorrect name. To fulfill the core request for a comparative toxicity analysis, this guide provides a comprehensive comparison between two well-documented Epidermal Growth Factor Receptor (EGFR) inhibitors: the second-generation inhibitor afatinib (B358) and the third-generation inhibitor osimertinib (B560133) .
Executive Summary
Afatinib, an irreversible pan-ErbB family blocker, and osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) selective for both sensitizing and T790M resistance mutations, are pivotal in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). While both have demonstrated significant efficacy, their distinct mechanisms of action translate to different toxicity profiles. This guide presents a comparative analysis of their adverse events, supported by data from key clinical trials, details the experimental protocols for toxicity assessment, and visualizes their signaling pathways.
Comparative Toxicity Profile
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) for afatinib and osimertinib. The data for afatinib is primarily drawn from the LUX-Lung 7 trial, which compared afatinib to gefitinib (B1684475), and for osimertinib from the FLAURA trial, which compared it to first-generation EGFR-TKIs (erlotinib or gefitinib). It is important to note that these are not from a direct head-to-head trial between afatinib and osimertinib, but they represent the key safety data for each drug in a first-line setting. A retrospective study has also been included for a more direct, albeit non-randomized, comparison.
| Adverse Event | Afatinib (LUX-Lung 7)[1][2] | Osimertinib (FLAURA)[3][4] | Afatinib vs. Osimertinib (Retrospective Study)[5] |
| All Grades (%) | Grade ≥3 (%) | All Grades (%) | |
| Diarrhea | 95 | 13 | 58 |
| Rash/Acne | 89 | 9 | 58 |
| Stomatitis/Mucositis | 72 | 4 | 29 |
| Paronychia | Not specifically reported | Not specifically reported | 35 |
| Dry Skin | Not specifically reported | Not specifically reported | 36 |
| Increased ALT/AST | Not specifically reported | 0 | 25 |
| Interstitial Lung Disease (ILD)/Pneumonitis | Not specifically reported | Not specifically reported | 3.8 |
| QTc Prolongation | Not specifically reported | Not specifically reported | 10 |
| Dose Reductions due to AEs (%) | Not specified in the same way | Not specified in the same way | 15 |
Experimental Protocols for Toxicity Assessment
The evaluation of toxicities for EGFR inhibitors in clinical trials follows a standardized protocol to ensure patient safety and data consistency.
Objective: To monitor, document, and manage adverse events (AEs) associated with the investigational drug.
Methodology:
-
Patient Monitoring: Patients are monitored for AEs at regular intervals throughout the clinical trial. This includes physical examinations, laboratory tests (hematology and clinical chemistry), and patient-reported outcomes.
-
Adverse Event Reporting: All AEs, regardless of their perceived relationship to the study drug, are recorded in the patient's case report form (CRF). This includes the onset and resolution dates, severity, and any action taken.
-
Grading of Adverse Events: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . The current version is v5.0. The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of each AE (e.g., related, possibly related, not related).
-
Dose Modification Guidelines: The trial protocol specifies a priori rules for dose interruptions, reductions, or discontinuations based on the grade and type of AE. For instance, a Grade 3 or 4 AE typically requires treatment interruption until the event resolves to Grade 1 or baseline, after which treatment may be resumed at a lower dose.
-
Management of Common Toxicities: Prophylactic and reactive management strategies for common EGFR inhibitor-related toxicities, such as skin rash and diarrhea, are often implemented. This can include the use of moisturizers, sunscreens, and antibiotics for skin reactions, and antidiarrheal agents for gastrointestinal issues.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for afatinib and osimertinib and their impact on the EGFR signaling pathway.
Caption: Mechanisms of afatinib and osimertinib action on EGFR.
Caption: EGFR downstream signaling pathways inhibited by TKIs.
Discussion of Toxicities
Afatinib: As a second-generation, irreversible pan-ErbB inhibitor, afatinib blocks signaling through EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This broader inhibition is associated with a higher incidence and severity of "on-target" toxicities, particularly diarrhea and rash, compared to first- and third-generation EGFR TKIs. The significant rates of these adverse events often necessitate dose reductions to manage side effects.
Osimertinib: In contrast, osimertinib is a third-generation EGFR TKI designed to be highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, while having lower activity against wild-type EGFR. This selectivity results in a more favorable toxicity profile, with a lower incidence of severe diarrhea and rash compared to afatinib. However, osimertinib is associated with other potential adverse events, such as QTc interval prolongation and a risk of interstitial lung disease/pneumonitis, which require careful monitoring.
Conclusion
The choice between afatinib and osimertinib in clinical practice involves a careful consideration of efficacy against specific EGFR mutation subtypes and the patient's ability to tolerate the respective toxicity profiles. Afatinib's broad inhibition leads to more pronounced dermatological and gastrointestinal side effects, often requiring proactive management and dose adjustments. Osimertinib's selectivity for mutant EGFR provides a generally better-tolerated option, though it carries its own set of potential, less frequent, but serious adverse events. Understanding these differences is crucial for optimizing therapeutic outcomes and maintaining the quality of life for patients with EGFR-mutated NSCLC.
References
- 1. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-World Data on Osimertinib-Associated Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Egfr-IN-29: A Comparative Guide to Novel Fourth-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. Third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, have shown significant efficacy against tumors harboring the T790M resistance mutation. However, the subsequent development of the C797S mutation confers resistance to these agents, necessitating the development of fourth-generation EGFR TKIs. This guide provides a comparative analysis of Egfr-IN-29, a promising fourth-generation EGFR TKI, against a panel of other novel inhibitors in this class. The information presented herein is compiled from publicly available preclinical data.
Introduction to this compound
This compound is a pyrido[3,4-d]pyrimidine (B3350098) derivative identified as a potent and selective fourth-generation EGFR TKI. It has demonstrated significant activity against EGFR triple mutations, including the challenging C797S mutation, which renders third-generation inhibitors ineffective.[1][2]
Comparative Efficacy of Fourth-Generation EGFR TKIs
The following tables summarize the in vitro potency and cellular activity of this compound and a selection of other novel fourth-generation EGFR TKIs. This data has been extracted from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFRL858R/T790M/C797S | EGFRdel19/T790M/C797S | EGFRL858R/T790M | Wild-Type EGFR |
| This compound (B30) | 7.2[2] | - | 34[1] | >1000[1] |
| BLU-945 | 6 - 15[3] | 15[3] | <1 | >900-fold selectivity over WT[4] |
| TQB3804 | 0.13[5][6] | 0.46[5][6] | 0.19[5][6] | 1.07[5][6] |
| BDTX-1535 | Potent Inhibition | Potent Inhibition | - | Selective over WT |
| THE-349 | <2 | <2 | <2 | ≥10-fold selectivity over WT[7] |
| CH7233163 | Potent Inhibition | 0.28[8] | Potent Inhibition | 1200 (in A431 cells)[9] |
| JBJ-04-125-02 | Signaling Inhibition | - | 0.26[1][10] | Mutant-Selective |
Note: "-" indicates data not publicly available. Data for BDTX-1535 and CH7233163 against specific triple mutations were described as potent but specific IC50 values were not found in the initial searches.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines (IC50, µM)
| Compound | H1975 (L858R/T790M) | HCC827 (del19) | Ba/F3 (del19/T790M/C797S) |
| This compound (B30) | 0.40[2] | 0.044[2] | - |
| BLU-945 | - | - | IC50 of 15 nM[3] |
| TQB3804 | 0.163 (NCI-H1975 with engineered C797S)[6] | 0.045 (PC9)[6] | 0.0268[6] |
| BDTX-1535 | Potent Inhibition | Potent Inhibition | - |
| THE-349 | - | - | <0.006 |
| CH7233163 | - | - | 0.02 (NIH3T3 with engineered C797S)[11] |
| JBJ-04-125-02 | Low nanomolar inhibition | - | Inhibits proliferation |
Note: "-" indicates data not publicly available. Cell lines used in different studies may have variations. PC9 is another cell line with an exon 19 deletion. Some studies use engineered cell lines to express the C797S mutation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general workflow for inhibitor testing.
Caption: EGFR Signaling Pathway and Inhibition by a Fourth-Generation TKI.
Caption: General Experimental Workflow for Preclinical Evaluation of EGFR TKIs.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of EGFR TKIs. Specific parameters may vary between studies.
In Vitro EGFR Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50%.
-
Materials: Recombinant human EGFR kinase (wild-type and mutant forms), ATP, kinase buffer, substrate (e.g., a synthetic peptide), and the test inhibitor.
-
Procedure:
-
A solution of the EGFR kinase and substrate is prepared in kinase buffer.
-
The test inhibitor is serially diluted and added to the kinase/substrate mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Materials: NSCLC cell lines (e.g., H1975, HCC827), cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
After an incubation period, the formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting colored solution is measured using a microplate reader.
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), NSCLC cells for implantation, the test inhibitor formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Human NSCLC cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The test inhibitor is administered to the treatment group (e.g., daily oral gavage), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including the C797S resistance mutation. Its in vitro performance is comparable to other novel fourth-generation EGFR TKIs currently in preclinical and early clinical development. The data presented in this guide, compiled from various sources, underscores the potential of this compound as a therapeutic agent for NSCLC patients who have developed resistance to third-generation EGFR inhibitors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Unraveling Resistance: A Comparative Guide to EGFR Inhibitors in the Context of MET Amplification
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. A significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is the emergence of resistance, frequently mediated by MET proto-oncogene (MET) amplification. This guide provides a comparative overview of the effects of MET amplification on the efficacy of various EGFR inhibitors, supported by experimental data and detailed methodologies.
While this guide aims to be comprehensive, it is important to note that publicly available data on the specific compound Egfr-IN-29 (also referred to as J-022 from patent WO2021160087) and its interaction with MET amplification is limited. Therefore, this document will focus on a comparison of well-established first and third-generation EGFR tyrosine kinase inhibitors (TKIs) to provide a robust framework for understanding this critical resistance pathway.
The Landscape of Resistance: MET Amplification's Impact on EGFR Inhibitor Efficacy
MET amplification is a well-documented mechanism of acquired resistance to EGFR inhibitors.[1] This genetic alteration leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase, which can then drive downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR.[1][2] This bypass signaling effectively renders the cancer cells resistant to the inhibitory effects of EGFR TKIs. The impact of MET amplification on the efficacy of different generations of EGFR inhibitors is a critical area of study.
Quantitative Comparison of EGFR Inhibitor Activity in the Presence of MET Amplification
The following table summarizes the in vitro efficacy of different EGFR inhibitors against NSCLC cell lines with and without MET amplification. The data illustrates the significant decrease in sensitivity to EGFR TKIs in the presence of MET amplification, as evidenced by the increase in IC50 values.
| Inhibitor Class | Inhibitor | Cell Line | EGFR Mutation | MET Status | IC50 (nM) | Fold Change in Resistance | Reference |
| First-Generation | Gefitinib (B1684475) | HCC827 | delE746_A750 | Wild-Type | ~10 | - | [3] |
| First-Generation | Gefitinib | HCC827 GR5 | delE746_A750 | Amplified | ~10,000 | ~1000 | [3] |
| Third-Generation | Osimertinib (B560133) | KNZ_OR | L858R | Amplified | >1000 | - | [4] |
Deciphering the Biology: Experimental Methodologies
The following protocols outline standard methods used to investigate the role of MET amplification in conferring resistance to EGFR inhibitors.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
Objective: To determine the gene copy number of MET in tumor cells.
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Pre-treatment involves a series of washes in citrate (B86180) buffer at high temperature to retrieve antigens.
-
Enzymatic digestion with protease is performed to allow probe penetration.
-
A dual-color FISH probe set is used, with a probe for the MET gene locus (on chromosome 7q31) and a control probe for the centromeric region of chromosome 7 (CEP7).
-
The probes and cellular DNA are co-denatured by heating and then hybridized overnight at a controlled temperature.
-
Post-hybridization washes are performed to remove unbound probes.
-
The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Slides are analyzed using a fluorescence microscope. MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0 or a mean MET gene copy number of ≥5.0 per cell in at least 50 cells.[5]
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor.
Protocol:
-
Cancer cell lines (e.g., HCC827 for EGFR-mutant, MET-wildtype, and a resistant derivative with MET amplification like HCC827 GR5) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the EGFR inhibitor (e.g., Gefitinib, Osimertinib) for 72 hours.
-
For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
For CellTiter-Glo® assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence, which is proportional to the number of viable cells, is measured.
-
The data is normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of key proteins in the EGFR and MET signaling pathways.
Protocol:
-
Cells are treated with the EGFR inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, MET, AKT, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: EGFR and MET signaling pathways converging on cell survival.
Caption: Workflow for investigating MET-driven resistance.
Conclusion
MET amplification remains a significant clinical challenge, driving resistance to EGFR-targeted therapies in NSCLC. While first-generation inhibitors like gefitinib are rendered largely ineffective, third-generation inhibitors such as osimertinib can also be overcome by this bypass mechanism. The development of MET inhibitors for use in combination with EGFR TKIs is a promising strategy to combat this form of resistance. Further research into novel EGFR inhibitors, potentially including compounds like this compound, will need to rigorously assess their efficacy in the context of MET amplification to determine their potential clinical utility.
References
- 1. Genomic analysis of comprehensive next generation sequencing data to explore the criteria for MET amplification as an actionable biomarker in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016025429A1 - Precise estimation of glomerular filtration rate from multiple biomarkers - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Top-level MET gene copy number gain defines a subtype of poorly differentiated pulmonary adenocarcinomas with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
Safety Operating Guide
Navigating the Disposal of Egfr-IN-29: A Protocol for Laboratory Safety and Compliance
For Immediate Release: This document provides crucial safety and logistical guidance for the proper disposal of Egfr-IN-29, a potent EGFR inhibitor utilized in research and drug development. This information is intended for researchers, scientists, and laboratory professionals to ensure the safe handling and disposal of this compound, thereby protecting personnel and adhering to regulatory standards. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on established best practices for the management of novel, potent small molecule inhibitors. It is imperative to consult and follow your institution's Environmental Health and Safety (EHS) guidelines in conjunction with this protocol.
Core Safety and Handling Principles
Due to the potent nature of this compound, all materials contaminated with this compound, including the pure substance, solutions, and laboratory consumables, must be treated as hazardous chemical waste. Proactive measures are essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): When handling this compound in any form, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or glasses with side shields
-
A lab coat
-
Chemically resistant gloves
Engineering Controls: All weighing and preparation of this compound solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powdered compound. A safety shower and eyewash station should be readily accessible.
Quantitative Data Summary for Disposal Planning
To facilitate efficient and compliant waste management, the following table summarizes key quantitative thresholds and timelines for hazardous waste accumulation, based on general laboratory safety guidelines.
| Parameter | Guideline | Regulatory Body (Example) |
| Maximum Satellite Accumulation | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | EPA |
| Container Removal from Lab | A hazardous waste professional should remove containers no later than six months after the start date. | EPA |
| Full Container Removal Timeline | Full containers must be removed from the satellite accumulation area within three days. | EPA |
| Incineration Temperature | Recommended at or above 1,200°C for hazardous pharmaceutical waste. | EPA |
| Empty Container Rinsing | Containers must be triple-rinsed; the first rinse is collected as hazardous waste. | Multiple EHS Guidelines |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. Adherence to this procedure is critical for laboratory safety and environmental responsibility.
1. Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound. This includes:
-
Unused or expired pure this compound powder.
-
Stock and working solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, flasks, and weighing papers.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Materials used for cleaning up spills of this compound.
-
-
Segregate this compound waste from non-hazardous laboratory waste at the point of generation to ensure proper disposal and prevent cross-contamination.[1][2][3]
2. Waste Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant container.[4] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled "Hazardous Waste" with the chemical contents listed. Never dispose of liquid waste containing this compound down the drain.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or blades, should be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
3. Labeling and Storage:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents.
-
The accumulation start date.
-
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent chemical reactions.
4. Final Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The standard and required method for the disposal of potent pharmaceutical waste is high-temperature incineration.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.
6. Empty Container Disposal:
-
A chemical container is generally considered empty when all contents have been removed by normal means.
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.
-
After a triple rinse, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling Egfr-IN-29
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Egfr-IN-29, a potent epidermal growth factor receptor (EGFR) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established best practices for managing potent, potentially cytotoxic small molecule enzyme inhibitors. It is imperative to handle this compound with a high degree of caution within a controlled laboratory setting.
Hazard Communication
While specific quantitative toxicity data for this compound is not available, it should be treated as a potent and potentially hazardous compound. Assume high toxicity upon acute exposure, and consider it a potential carcinogen and mutagen.[1] All handling procedures must reflect these assumed risks to minimize exposure.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to prevent respiratory, dermal, and ocular exposure.[1]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2]
-
Ventilated Enclosure: Weighing of the solid compound should be performed in a balance enclosure or a similar ventilated booth to minimize the generation of airborne particles.[1][3]
Personal Protective Equipment Summary:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemical-resistant nitrile gloves. | Provides an extra layer of protection. The outer pair should be changed immediately if contaminated.[4] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of solutions or airborne particles.[4] |
| Body Protection | Laboratory Coat or Gown | A fully fastened, disposable, fluid-resistant lab coat or gown. | Prevents contamination of skin and personal clothing.[2][4] |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator may be necessary if handling the powder outside of a ventilated enclosure. | Prevents the inhalation of fine particles.[4] |
| Foot Protection | Closed-Toe Shoes & Shoe Covers | Standard laboratory closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the spread of the compound.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk during the handling of this compound.
Detailed Methodologies:
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store the compound in a clearly labeled, sealed container in a designated, ventilated, and access-controlled area.[5]
-
-
Preparation of Stock Solutions:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the solid compound within a certified chemical fume hood.[2]
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully weigh the desired amount of this compound.
-
To reconstitute, slowly add the appropriate solvent (e.g., DMSO) to the vial to avoid splashing.[6]
-
Securely cap the vial and mix gently until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and user's initials.
-
-
Experimental Use:
-
Prepare all subsequent dilutions from the stock solution within the fume hood.
-
Clearly label all containers used in the experiment.
-
Incubations and other downstream applications should be carried out in designated and clearly labeled equipment.[6]
-
Decontamination and Disposal Plan
This compound and all materials that have come into contact with it must be treated as cytotoxic and hazardous chemical waste.[6][7]
Decontamination:
-
For minor spills within a fume hood, absorb the liquid with a suitable absorbent material or wipe up powder with a dampened cloth.[8]
-
Clean the affected area multiple times with an appropriate cleaning solution and fresh wipes.
-
Seal all cleaning materials in a designated waste bag.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Cytotoxic/Hazardous Waste Container | Includes contaminated gloves, disposable lab coats, weighing paper, pipette tips, and empty vials. Must be a leak-proof container.[4][6] |
| Liquid Waste | Labeled, Sealed Hazardous Waste Bottle | Includes unused solutions containing this compound. |
| Sharps Waste | Labeled Cytotoxic Sharps Container | Any needles or other sharps contaminated with this compound.[9] |
Follow all institutional and local regulations for the disposal of hazardous waste.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
